KRAS G12D modulator-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C30H36FN5O4 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
(3R,5R)-1-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-(3-hydroxynaphthalen-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidine-3,5-diol |
InChI |
InChI=1S/C30H36FN5O4/c31-20-13-30(7-3-8-36(30)14-20)18-40-29-32-26-17-34(27-12-21(37)10-19-4-1-2-5-24(19)27)9-6-25(26)28(33-29)35-15-22(38)11-23(39)16-35/h1-2,4-5,10,12,20,22-23,37-39H,3,6-9,11,13-18H2/t20-,22-,23-,30+/m1/s1 |
InChI 键 |
SOXZOPVYHSBBKU-SIVBMPLWSA-N |
手性 SMILES |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7C[C@@H](C[C@H](C7)O)O |
规范 SMILES |
C1CC2(CC(CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7CC(CC(C7)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KRAS G12D Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule, and its mutations are among the most prevalent drivers of human cancers. The G12D mutation, in particular, is a key oncogenic driver in a significant portion of pancreatic, colorectal, and lung cancers. Historically considered "undruggable," recent advancements have led to the development of specific inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12D modulators, with a specific focus on non-covalent inhibitors. We will delve into the core mechanism, binding interactions, and the impact on downstream signaling pathways. This guide will use the well-characterized inhibitor MRTX1133 as a principal example to illustrate the inhibitory mechanisms, and will include available data on a compound referred to as KRAS G12D modulator-1. Detailed experimental protocols for key biochemical and cellular assays are also provided to facilitate further research and development in this critical area of oncology.
Introduction: The Challenge of Targeting KRAS G12D
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This process is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). The G12D mutation, a substitution of glycine (B1666218) to aspartate at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream pro-growth and survival signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.
The development of KRAS G12D inhibitors has been challenging due to the protein's high affinity for GTP and the absence of deep, well-defined binding pockets on its surface. However, the discovery of a cryptic "Switch II" pocket has paved the way for a new class of non-covalent inhibitors that can effectively and selectively target the KRAS G12D mutant protein.
Core Mechanism of Action: Allosteric Inhibition of KRAS G12D
This compound and other similar non-covalent inhibitors function as allosteric inhibitors. They do not bind to the active site where GTP/GDP binds, but rather to a distinct pocket on the protein surface known as the Switch II pocket (S-IIP) . This binding event induces a conformational change in the KRAS G12D protein, leading to a dual mechanism of inhibition:
-
Inhibition of Effector Protein Binding: The binding of the modulator to the Switch II pocket alters the conformation of the Switch I and Switch II regions, which are critical for the interaction with downstream effector proteins like RAF, PI3K, and RAL-GDS. This prevents the activation of these downstream signaling cascades.
-
Inhibition of Nucleotide Exchange: The allosteric modulation also interferes with the interaction between KRAS G12D and GEFs, such as SOS1. This prevents the exchange of GDP for GTP, thereby trapping the KRAS G12D protein in an inactive state.
By simultaneously blocking both the output (effector binding) and the input (nucleotide exchange) of the KRAS signaling pathway, these modulators potently suppress oncogenic signaling.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The efficacy of KRAS G12D modulators is quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and the well-characterized inhibitor, MRTX1133.
Table 1: Biochemical and Cellular Activity of this compound (Compound 6)
| Assay Type | Target/System | IC50 (μM) |
| Nucleotide Exchange Assay (NEA) | KRAS G12D | 1-10[1] |
| Protein-Protein Interaction (PPI) Assay | KRAS G12D | 1-10[1] |
| pERK Cellular Assay | AGS (gastric cancer cell line) | 1-10[1] |
Table 2: Biochemical and Cellular Activity of MRTX1133
| Assay Type | Target/System | Value |
| Binding Affinity (KD) | ||
| Surface Plasmon Resonance (SPR) | KRAS G12D | ~0.2 pM[2][3][4][5] |
| KRAS WT | >200-fold less affinity than G12D[2] | |
| Biochemical Inhibition (IC50) | ||
| Nucleotide Exchange Assay (NEA) | KRAS G12D | <2 nM[4] |
| Cellular Inhibition (IC50) | ||
| pERK Inhibition | AGS (gastric cancer) | 2 nM[2] |
| AsPC-1 (pancreatic cancer) | 1-10 nM[3] | |
| Panc 04.03 (pancreatic cancer) | 1-10 nM[3] | |
| SW1990 (pancreatic cancer) | 1-10 nM[3] | |
| HPAC (pancreatic cancer) | 1-10 nM[3] | |
| Cell Viability | AGS (gastric cancer) | 6 nM[2][5] |
| AsPC-1 (pancreatic cancer) | 7-10 nM[6] | |
| SW1990 (pancreatic cancer) | 7-10 nM[6] | |
| HPAF-II (pancreatic cancer) | >1,000 nM[7][8] | |
| PANC-1 (pancreatic cancer) | >5,000 nM[7][8] | |
| LS513 (colorectal cancer) | >100 nM[7][8] | |
| SNUC2B (colorectal cancer) | >5,000 nM[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Biochemical Assays
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein, often catalyzed by a GEF like SOS1. A common method involves Time-Resolved Fluorescence Energy Transfer (TR-FRET).
-
Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is bound to KRAS G12D. The binding of a fluorescently labeled GTP analog or the displacement of the fluorescent GDP upon addition of unlabeled GTP leads to a change in the fluorescence signal. Inhibitors that lock KRAS in the GDP-bound state will prevent this change.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, pH 7.4).
-
Dilute recombinant KRAS G12D protein, SOS1 protein, and the test compound to desired concentrations in assay buffer.
-
Prepare a solution of fluorescently labeled GDP and a quenching or competing fluorescently labeled GTP.
-
-
Assay Procedure (384-well plate format):
-
Add KRAS G12D protein to each well.
-
Add the test compound or DMSO (vehicle control).
-
Incubate at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP.
-
Incubate to allow for nucleotide exchange.
-
-
Data Acquisition:
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of nucleotide exchange for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
This assay assesses the ability of a compound to disrupt the interaction between KRAS G12D and its downstream effectors, such as RAF1. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a commonly used format.
-
Principle: This bead-based immunoassay utilizes donor and acceptor beads that are brought into close proximity when a specific biomolecular interaction occurs. In this case, one bead is conjugated to an antibody that binds KRAS G12D, and the other to an antibody that binds a tagged RAF1 protein. When KRAS G12D and RAF1 interact, the beads are brought together, and upon laser excitation, a luminescent signal is generated. Inhibitors that disrupt this interaction will reduce the signal.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare AlphaLISA buffer.
-
Dilute biotinylated anti-tag antibody, streptavidin-coated donor beads, anti-GST acceptor beads, GST-tagged RAF1-RBD, and His-tagged KRAS G12D protein to working concentrations.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound or DMSO to the wells.
-
Add the mixture of GST-RAF1-RBD and His-KRAS G12D to the wells.
-
Incubate to allow for protein-protein interaction and compound inhibition.
-
Add the anti-GST acceptor beads and incubate.
-
Add the streptavidin-coated donor beads and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the KRAS-RAF interaction for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
-
Cellular Assays
This assay measures the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in cancer cell lines harboring the KRAS G12D mutation.
-
Principle: Following treatment of cells with the inhibitor, the levels of phosphorylated ERK are quantified using a sandwich immunoassay format, such as AlphaLISA SureFire Ultra.
-
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed KRAS G12D mutant cancer cells (e.g., AGS, AsPC-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer to each well.
-
Incubate on an orbital shaker to ensure complete cell lysis.
-
-
Assay Procedure (transfer to 384-well plate):
-
Transfer a small volume of the cell lysate to a 384-well assay plate.
-
Add the AlphaLISA acceptor bead mix (containing antibodies against total ERK and phospho-ERK) and incubate.
-
Add the donor bead mix and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Calculate the percent inhibition of ERK phosphorylation and determine the IC50 value.
-
-
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.
-
Protocol Outline:
-
Cell Seeding:
-
Seed KRAS G12D mutant and wild-type cells in a 96-well opaque-walled plate.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the IC50 value by plotting the results in a dose-response curve.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: KRAS G12D Signaling Pathway and Mechanism of Modulator-1 Inhibition.
Experimental Workflows
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of KRAS G12D Modulator-1
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy, driving tumor progression in a significant portion of pancreatic, colorectal, and non-small-cell lung cancers.[1][2][3] This in-depth technical guide chronicles the pivotal journey of discovering and synthesizing KRAS G12D modulator-1, a representative potent and selective inhibitor. This document will delve into the core scientific principles, methodologies, and data that have paved the way for this therapeutic breakthrough.
The Challenge of Targeting KRAS G12D
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, survival, and differentiation.[2][4] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant downstream signaling.[3][5] The high affinity of GTP for KRAS and the lack of deep, druggable pockets on the protein surface have historically thwarted drug discovery efforts.[4]
Discovery of this compound: A Multi-pronged Approach
The discovery of this compound was not a singular event but rather the culmination of advanced computational and experimental strategies. A key approach has been structure-based drug design (SBDD) , which leverages the three-dimensional structure of the KRAS G12D protein to design molecules that can bind with high affinity and selectivity.[4][6]
Initial efforts involved the identification of a shallow pocket between the switch I and switch II regions of the KRAS protein.[7][8] High-throughput and virtual screening of extensive compound libraries were employed to identify initial hit compounds that exhibited binding to this pocket.[7][9] These hits were then optimized through iterative cycles of chemical synthesis and biological testing to improve their potency, selectivity, and drug-like properties.[9][10]
One notable example of a KRAS G12D inhibitor is ERAS-5024 . Its discovery was guided by SBDD, leading to a series of potent and selective inhibitors.[4][6] Another significant advancement is the development of tri-complex inhibitors like RMC-9805 (zoldonrasib) , which covalently bind to the mutant KRAS G12D protein in its active, GTP-bound state, facilitated by the intracellular chaperone protein cyclophilin A.[11][12]
Logical Workflow for KRAS G12D Inhibitor Discovery
Caption: A generalized workflow for the discovery of KRAS G12D inhibitors.
Synthesis of this compound
The chemical synthesis of KRAS G12D modulators is a complex, multi-step process. For instance, the synthesis of purine (B94841) and pyrimidine-based inhibitors involves the construction of the core heterocyclic scaffold followed by the introduction of various substituents to optimize binding and pharmacological properties.[10] The synthesis of compounds like ERAS-5024 and others often starts from commercially available building blocks and involves key chemical transformations to construct the final complex molecule.[1][6] The specific synthetic routes are proprietary to the developing institutions but generally involve standard organic chemistry reactions.
Mechanism of Action: Silencing the Oncogenic Driver
This compound functions by directly binding to the mutant KRAS protein and inhibiting its activity.[3] This can occur through several mechanisms:
-
Non-covalent Inhibition: Many inhibitors, such as MRTX1133 and ERAS-5024, are non-covalent binders that occupy the switch II pocket, preventing the conformational changes required for effector protein binding.[1][4]
-
Covalent Inhibition: Some inhibitors, like RMC-9805, form a covalent bond with the aspartate residue at position 12, irreversibly inactivating the protein.[11]
By inhibiting KRAS G12D, the modulator effectively blocks the downstream signaling cascades that drive cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][11]
KRAS G12D Signaling Pathway
Caption: The KRAS G12D signaling pathway and the point of intervention by modulator-1.
Quantitative Data Presentation
The efficacy of various KRAS G12D inhibitors has been quantified through a range of biochemical and cell-based assays. The following tables summarize key data for representative modulators.
Table 1: Biochemical Activity of KRAS G12D Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| MRTX1133 | GTPase Activity | KRAS G12D | - | [1] |
| ERAS-5024 | pERK Inhibition | AsPC-1 cells | 4.3 nM | [4] |
| RMC-9805 | pERK EC50 | AsPC-1 cells | 23 nM | [12] |
| TH-Z816 | GDP Exchange | KRAS G12D | 14 µM | [13] |
| BI-2852 | Binding Affinity | GTP-KRAS G12D | 450 nM | [8][13] |
| HRS-4642 | Binding (SPR) | KRAS G12D | - | [14] |
| PU1-1 | Cell Viability | AsPC-1 cells | Low µM | [10] |
| Hit Compound 3 | Binding (MST) | KRAS G12D | Sub-nM | [7] |
Table 2: Cellular Activity of KRAS G12D Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| ERAS-5024 | AsPC-1 (PDAC) | Cell Proliferation (3D) | Single-digit nM | [4][6] |
| RMC-9805 | AsPC-1 (PDAC) | Cell Titer-Glo | 17 nM | [12] |
| HRS-4642 | AsPC-1 (PDAC) | Cell Proliferation | - | [14] |
| PU1-1 | AsPC-1 (PDAC) | Cell Viability (WST) | Low µM | [10] |
| VS-7375 | NSCLC | Objective Response Rate | 68.8% (at RP2D) | [15] |
| Zoldonrasib | NSCLC | Objective Response Rate | 61% | [16][17] |
Table 3: In Vivo Efficacy of KRAS G12D Inhibitors
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition / Regression | Reference |
| ERAS-5024 | AsPC-1 (PDAC) | 20 mg/kg BID | 54% Regression | [4] |
| MRTX1133 | AsPC-1 (PDAC) | 20 mg/kg BID | 94% Inhibition | [4] |
| RMC-9805 | PDAC & CRC | - | Tumor Growth Restriction | [11] |
| PU1-1 | Pancreatic | - | Significant Tumor Shrinkage | [10] |
| Hit Compound 3 | Pancreatic | - | Significant Inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of key experimental protocols used in the evaluation of KRAS G12D modulators.
Structure-Based Virtual Screening
-
Protein Preparation: Obtain the crystal structure of KRAS G12D (e.g., from the Protein Data Bank, PDB ID: 7EWB). Prepare the protein by adding hydrogen atoms, removing water molecules, and assigning partial charges.[7][9]
-
Ligand Database Preparation: Prepare a library of small molecules (e.g., from ZINC or in-house databases) by generating 3D conformers and assigning appropriate chemical properties.[8][9]
-
Docking Site Definition: Define the binding pocket on the KRAS G12D structure, typically the switch II pocket.[7]
-
Molecular Docking: Use docking software (e.g., Glide, MOE) to predict the binding poses and affinities of the ligands in the defined pocket. Score and rank the compounds based on their predicted binding energy.[7][9]
-
Hit Selection: Select a subset of top-ranking compounds for experimental validation.
Microscale Thermophoresis (MST) for Binding Affinity
-
Protein Labeling: Label the purified KRAS G12D protein with a fluorescent dye (e.g., RED-NHS).
-
Serial Dilution: Prepare a serial dilution of the inhibitor compound in a suitable buffer.
-
Incubation: Mix the labeled protein with each concentration of the inhibitor and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument (e.g., Monolith NT.115).[7]
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).[7]
pERK Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in culture plates. After attachment, treat the cells with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-ERK signal to total ERK and the loading control to determine the IC50 value.[10]
Cell Viability Assay (e.g., WST-1 or CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12D mutant cells in 96-well plates.[10]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the KRAS G12D modulator. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., WST-1 or CellTiter-Glo®) to each well.
-
Signal Measurement: Measure the absorbance (for WST-1) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using a non-linear regression model.[10]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject KRAS G12D mutant cancer cells (e.g., AsPC-1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the KRAS G12D modulator at specified doses and schedules (e.g., orally, twice daily).[4]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) or regression for the treatment groups compared to the control group.[4][10]
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow for a KRAS G12D inhibitor.
Conclusion and Future Directions
The discovery and synthesis of potent and selective KRAS G12D modulators represent a landmark achievement in oncology. These molecules have demonstrated significant preclinical and, in some cases, clinical activity, offering new hope for patients with KRAS G12D-mutant cancers.[15][16] The ongoing research focuses on further optimizing the properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and expanding their application to a broader range of cancer types.[14][18] The journey to effectively drug the "undruggable" is well underway, heralding a new paradigm in precision medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 12. revmed.com [revmed.com]
- 13. jetir.org [jetir.org]
- 14. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. aacr.org [aacr.org]
- 17. mskcc.org [mskcc.org]
- 18. mdpi.com [mdpi.com]
Structural Biology of KRAS G12D Modulator Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology underpinning the interaction between the oncogenic KRAS G12D mutant protein and its modulators. While direct structural and extensive quantitative data for a compound referred to as "KRAS G12D modulator-1" (also known as compound 6) are limited in publicly accessible literature, this guide will leverage data from well-characterized, potent, and selective KRAS G12D inhibitors, such as MRTX1133 and BI-2865, to illustrate the core principles of modulator interaction. These examples serve as a robust framework for understanding the binding kinetics, structural determinants of affinity and selectivity, and the methodologies employed to characterize these critical interactions in cancer drug discovery.
Overview of KRAS G12D as a Therapeutic Target
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways.[1] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, is one of the most prevalent oncogenic mutations, particularly in aggressive cancers like pancreatic, colorectal, and lung adenocarcinomas.[1] This mutation impairs both the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state.[1] This perpetual "on" state leads to the continuous stimulation of downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[2][3] For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of obvious deep binding pockets on its surface.[1][2] However, recent advances have led to the development of inhibitors that can selectively target the G12D mutant.
Quantitative Data on KRAS G12D Modulator Interactions
The efficacy of a KRAS G12D modulator is defined by its binding affinity, potency in biochemical and cellular assays, and its selectivity for the mutant over the wild-type (WT) protein. The following tables summarize key quantitative data for the representative modulators MRTX1133 and BI-2865.
Table 1: Binding Affinity and Potency of Select KRAS G12D Modulators
| Modulator | Target | Assay Type | K D (Dissociation Constant) | IC 50 (Biochemical) | IC 50 (Cell-based pERK/Viability) | Selectivity (G12D vs. WT) |
| MRTX1133 | KRAS G12D (GDP-bound) | SPR | ~0.2 pM[4][5] | <2 nM (HTRF)[4][5] | ~5 nM[4][5] | ~700-fold to >1000-fold[4][5] |
| BI-2865 | KRAS G12D | Biochemical | 32 nM[5] | Not specified | ~140 nM (BaF3 cells)[4] | Pan-KRAS inhibitor, also binds WT[4] |
| This compound (compound 6) | KRAS G12D | NEA-G12D, PPI-G12D, pERK-AGS | Not specified | 1-10 µM[6][7] | Not specified | Not specified |
Table 2: Crystallographic Data for KRAS G12D-Modulator Complexes
| PDB ID | Modulator | Resolution (Å) | Method | Space Group |
| 7RT1 [4] | MRTX1133 | 1.27 | X-Ray Diffraction | P 21 21 21 |
| 8AZY | BI-2865 | 1.09 | X-Ray Diffraction | Not specified |
Structural Insights into Modulator Binding
X-ray crystallography has been instrumental in elucidating the structural basis of KRAS G12D inhibition. These structures reveal how inhibitors achieve their potency and selectivity.
-
MRTX1133: This non-covalent inhibitor binds to the inactive, GDP-bound state of KRAS G12D.[4] It occupies a pocket located beneath the crucial switch-II region.[4] A key interaction is the formation of a salt bridge between a protonated bicyclic piperazinyl moiety of the inhibitor and the carboxylate side chain of the mutant aspartate at position 12 (Asp12).[4] This interaction is fundamental to its high affinity and selectivity over the wild-type protein, which has a smaller glycine residue at this position.[4]
-
BI-2865: This pan-KRAS inhibitor also binds in a pocket between switch I and switch II.[8][9] Co-crystal structures show that BI-2865 has a direct ionic interaction with glutamic acid at position 62 (E62) and engages in a water-mediated hydrogen bond network with the side chain of arginine 68 (R68) and the main chain carbonyl of glutamine 61 (Q61).[4]
The binding of these inhibitors locks the KRAS G12D protein in an inactive conformation, which has two main consequences:
-
Inhibition of Effector Binding: The conformational change prevents the binding of downstream signaling proteins like RAF1, thereby blocking the activation of the MAPK pathway.[1][3]
-
Inhibition of Nucleotide Exchange: The binding also interferes with the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless 1 (SOS1), preventing the exchange of GDP for GTP and maintaining KRAS in its inactive state.[1][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and characterization of KRAS G12D modulators.
Caption: KRAS G12D signaling pathway and points of modulator intervention.
Caption: General experimental workflow for KRAS G12D inhibitor characterization.
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental to the characterization of KRAS G12D modulators. Below are methodologies for key experiments.
-
Construct Design: The human KRAS gene (typically residues 2-169) with the G12D mutation is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., N-terminal His6-tag).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an OD600 of 0.6-0.8 at 37°C, then induced with IPTG and grown overnight at a lower temperature (e.g., 18°C) to enhance soluble protein expression.
-
Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Purification:
-
The lysate is cleared by ultracentrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
If required, the tag is cleaved with a specific protease (e.g., TEV protease).
-
A final size-exclusion chromatography step is performed to obtain highly pure, monomeric KRAS G12D protein in a suitable buffer for downstream applications.
-
-
Nucleotide Loading: The purified protein is incubated with a molar excess of GDP to ensure a homogenous GDP-bound state.
-
Complex Formation: Purified, GDP-loaded KRAS G12D is incubated with a 2-5 molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is concentrated to 5-10 mg/mL. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens at a constant temperature (e.g., 20°C).
-
Crystal Optimization: Conditions that yield initial crystals are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement:
-
The collected data are processed (indexed, integrated, and scaled).
-
The structure is solved by molecular replacement using a known KRAS structure as a search model.
-
The inhibitor is modeled into the electron density map.
-
The model is refined through iterative cycles of manual rebuilding and computational refinement until satisfactory R-work and R-free values are achieved.
-
-
Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant, purified KRAS G12D protein is immobilized onto the chip surface via amine coupling.[5]
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor surface in a running buffer.[5]
-
Association and Dissociation: The binding of the inhibitor to the immobilized KRAS G12D is monitored in real-time as an increase in the SPR signal (association phase). Subsequently, the running buffer without the inhibitor is flowed over the chip to monitor the release of the inhibitor (dissociation phase).[5]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]
A. pERK Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc 04.03) are seeded and allowed to adhere.[2][12] Cells are then treated with serial dilutions of the inhibitor for a specified time (e.g., 2-24 hours).[12]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.[12]
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Detection and Analysis: After incubation with an HRP-conjugated secondary antibody, bands are visualized using an ECL substrate.[12] The ratio of pERK to total ERK is quantified by densitometry, and the IC50 value is calculated from the dose-response curve.
B. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: KRAS G12D mutant cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated overnight.[2][12]
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72 hours).[2]
-
Viability Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[2]
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of viable cells relative to a vehicle-treated control is calculated, and a dose-response curve is plotted to determine the IC50 value.[12]
Conclusion
The development of selective KRAS G12D modulators marks a significant breakthrough in targeting a previously intractable oncogene. A deep understanding of the structural biology of these interactions, driven by high-resolution crystal structures and precise quantitative biophysical and cellular assays, is paramount for the design and optimization of next-generation inhibitors. While specific data for "this compound" is sparse, the principles and methodologies detailed in this guide, exemplified by well-studied compounds like MRTX1133, provide a comprehensive framework for researchers and drug developers in the field of KRAS-targeted cancer therapy. Continued exploration in this area holds the promise of delivering new, effective treatments for patients with KRAS G12D-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 9. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of KRAS G12D Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of inhibitors targeting the KRAS G12D mutation, a critical oncogenic driver in numerous cancers. Due to the limited publicly available binding affinity and kinetic data for "KRAS G12D modulator-1," this document will focus on a well-characterized, potent, and selective non-covalent inhibitor, MRTX1133, as a representative example. We will also summarize the available data for "this compound" and another pan-KRAS inhibitor, BI-2865, for comparative purposes.
Quantitative Analysis of Inhibitor Binding
The efficacy of a KRAS G12D inhibitor is fundamentally linked to its binding affinity and kinetics. High affinity and slow dissociation rates can lead to sustained target engagement and prolonged downstream signaling inhibition. The following tables summarize the key binding parameters for selected KRAS G12D modulators.
Table 1: Binding Affinity and Potency of this compound
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (compound 6) | Nucleotide Exchange Assay (NEA-G12D) | IC50 | 1-10 μM | [1][2][3] |
| Protein-Protein Interaction (PPI-G12D) | IC50 | 1-10 μM | [1][2][3] | |
| Phospho-ERK Assay (p ERK-AGS) | IC50 | 1-10 μM | [1][2][3] |
Table 2: Binding Affinity and Potency of MRTX1133 (Representative KRAS G12D Inhibitor)
| Target | Assay Type | Parameter | Value | Selectivity vs. WT | Reference |
| KRAS G12D (GDP-bound) | Surface Plasmon Resonance (SPR) | KD | ~0.2 pM | ~700-fold | [4] |
| KRAS G12D | Biochemical Assay | IC50 | <2 nM | >1000-fold | [4] |
| KRAS G12D | Cell Viability Assay | IC50 | ~5 nM | >1000-fold | [4] |
Table 3: Binding Affinity of BI-2865 (Pan-KRAS Inhibitor)
| Target | Assay Type | Parameter | Value | Reference |
| KRAS G12D | Not Specified | KD | 32 nM | [5][6] |
| KRAS WT | Not Specified | KD | 6.9 nM | [6] |
| KRAS G12C | Not Specified | KD | 4.5 nM | [6] |
| KRAS G12V | Not Specified | KD | 26 nM | [6] |
| KRAS G13D | Not Specified | KD | 4.3 nM | [7][6] |
Experimental Protocols
The determination of binding affinity and kinetics relies on sophisticated biophysical assays. Below are detailed methodologies for key experiments used in the characterization of KRAS G12D inhibitors.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative information on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.
Objective: To determine the binding kinetics and affinity of a small molecule inhibitor to purified KRAS G12D protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant, purified KRAS G12D protein (GDP-bound)
-
Small molecule inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine-HCl)
Procedure:
-
Protein Immobilization:
-
The sensor chip surface is activated using a mixture of EDC and NHS.
-
A solution of KRAS G12D protein in immobilization buffer is injected over the activated surface, leading to covalent coupling of the protein to the chip.
-
Remaining active sites on the surface are deactivated by injecting a blocking agent like ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of dilutions of the small molecule inhibitor (analyte) are prepared in running buffer.
-
The analyte solutions are injected sequentially over the immobilized KRAS G12D surface, from lowest to highest concentration.
-
The association of the inhibitor to the protein is monitored in real-time as an increase in the SPR signal (response units, RU).
-
Following the association phase, running buffer without the analyte is flowed over the surface to monitor the dissociation of the inhibitor, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Objective: To determine the thermodynamic profile of the interaction between a small molecule inhibitor and KRAS G12D.
Materials:
-
Isothermal titration calorimeter
-
Recombinant, purified KRAS G12D protein
-
Small molecule inhibitor
-
Matching buffer for protein and inhibitor (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
Procedure:
-
Sample Preparation:
-
The KRAS G12D protein is dialyzed extensively against the ITC buffer.
-
The small molecule inhibitor is dissolved in the final dialysis buffer.
-
Protein and inhibitor concentrations are precisely determined.
-
-
ITC Experiment:
-
The sample cell is filled with the KRAS G12D protein solution.
-
The injection syringe is filled with the inhibitor solution at a concentration typically 10-20 times that of the protein.
-
A series of small, sequential injections of the inhibitor into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters: KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and characterization of KRAS G12D inhibitors.
KRAS Signaling Pathway
Caption: The KRAS signaling pathway with the G12D mutation and inhibitor action.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing the binding and activity of KRAS G12D inhibitors.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KRAS G12D调节剂 | MCE [medchemexpress.cn]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
In Vitro Characterization of a Novel KRAS G12D Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a representative KRAS G12D modulator, a potent and selective non-covalent inhibitor of the oncogenic KRAS G12D protein. The data and protocols presented herein are based on established methodologies for evaluating similar inhibitors and serve as a detailed framework for understanding the preclinical assessment of this class of targeted therapeutics.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation is one of the most prevalent and challenging KRAS alterations to target therapeutically. This document details the in vitro profile of a novel KRAS G12D modulator, outlining its binding affinity, biochemical potency, and cellular activity.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the in vitro characterization of the KRAS G12D modulator.
Table 1: Biochemical and Biophysical Data
| Assay Type | Parameter | KRAS G12D | KRAS WT | Selectivity (WT/G12D) |
| Surface Plasmon Resonance (SPR) | K_D_ | ~0.2 pM | >140 nM | >700-fold |
| Homogeneous Time-Resolved FRET (HTRF) | IC_50_ | <2 nM | Not Determined | - |
| SOS1-mediated Nucleotide Exchange | IC_50_ | 1-10 µM | Not Determined | - |
| RAF1 Protein-Protein Interaction | IC_50_ | 1-10 µM | Not Determined | - |
Table 2: Cellular Activity Data
| Cell Line (Cancer Type) | KRAS Mutation | Assay | Parameter | Value |
| AGS (Gastric) | G12D | p-ERK Inhibition | IC_50_ | 1-10 µM |
| Pancreatic Cancer Cell Lines | G12D | p-ERK Inhibition | Median IC_50_ | ~5 nM |
| Colorectal Cancer Cell Lines | G12D | p-ERK Inhibition | Median IC_50_ | ~5 nM |
| Pancreatic Cancer Cell Lines | G12D | Cell Viability | Median IC_50_ | ~5 nM |
| Colorectal Cancer Cell Lines | G12D | Cell Viability | Median IC_50_ | ~5 nM |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Surface Plasmon Resonance (SPR) Binding Assay
This assay quantifies the binding affinity and kinetics of the modulator to purified KRAS G12D and wild-type (WT) proteins.
-
Protein Immobilization: Recombinant human KRAS G12D and KRAS WT proteins are immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the KRAS G12D modulator are injected over the sensor surface.
-
Data Acquisition: The binding response is measured in real-time.
-
Data Analysis: The association (k_on_) and dissociation (k_off_) rate constants are determined, and the equilibrium dissociation constant (K_D_) is calculated (K_D_ = k_off_ / k_on_).
Homogeneous Time-Resolved FRET (HTRF) Competition Assay
This biochemical assay measures the ability of the modulator to compete with a known binding partner for KRAS G12D.
-
Assay Principle: The assay utilizes a FRET pair, typically a tagged KRAS G12D protein and a labeled probe that binds to the same site as the modulator.
-
Procedure:
-
A fixed concentration of tagged KRAS G12D and the labeled probe are incubated together.
-
Increasing concentrations of the KRAS G12D modulator are added.
-
The HTRF signal is measured after an incubation period.
-
-
Data Analysis: The IC_50_ value is determined by plotting the HTRF signal against the modulator concentration.
SOS1-Mediated Nucleotide Exchange Assay
This assay assesses the modulator's ability to inhibit the exchange of GDP for GTP on KRAS G12D, a critical step in its activation.
-
Assay Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12D in the presence of the guanine (B1146940) nucleotide exchange factor SOS1.
-
Procedure:
-
KRAS G12D protein is pre-loaded with GDP.
-
SOS1, the fluorescent GTP analog, and varying concentrations of the modulator are added.
-
The fluorescence signal is monitored over time.
-
-
Data Analysis: The rate of nucleotide exchange is calculated, and the IC_50_ value for the modulator is determined.
RAF1 Protein-Protein Interaction Assay
This assay evaluates the modulator's capacity to disrupt the interaction between KRAS G12D and its downstream effector, RAF1.
-
Assay Principle: An HTRF-based assay is used to detect the interaction between tagged KRAS G12D and tagged RAF1.
-
Procedure:
-
Tagged KRAS G12D and tagged RAF1 are incubated in the presence of a non-hydrolyzable GTP analog.
-
Increasing concentrations of the KRAS G12D modulator are added.
-
The HTRF signal is measured.
-
-
Data Analysis: The IC_50_ value for the disruption of the KRAS-RAF1 interaction is calculated.
Cellular p-ERK Inhibition Assay
This assay measures the inhibition of the downstream MAPK signaling pathway in cancer cells harboring the KRAS G12D mutation.
-
Cell Culture: KRAS G12D mutant cancer cell lines (e.g., AGS, pancreatic, colorectal) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the KRAS G12D modulator for a specified time.
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay (e.g., ELISA, Western Blot, or HTRF).
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC_50_ for p-ERK inhibition is determined.
Cell Viability Assay
This assay determines the effect of the modulator on the proliferation and survival of KRAS G12D mutant cancer cells.
-
Cell Seeding: KRAS G12D mutant cancer cells are seeded in multi-well plates.
-
Treatment: Cells are exposed to various concentrations of the modulator for an extended period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: The IC_50_ value for the reduction in cell viability is calculated.
Visualizations
The following diagrams illustrate key concepts related to the KRAS G12D modulator.
Caption: KRAS G12D Signaling Pathway and Point of Intervention.
Caption: In Vitro Characterization Workflow.
Caption: Modulator's Dual Mechanism of Action.
Cellular Targets of KRAS G12D Modulator-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of KRAS G12D modulator-1, a potent inhibitor of the oncogenic KRAS G12D mutant. This document details the quantitative data on its inhibitory activities, the experimental protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to KRAS G12D and its Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The G12D mutation impairs the intrinsic and GTPase-activating protein (GAP)-mediated GTP hydrolysis, leading to a constitutively active, GTP-bound state of KRAS. This results in the persistent activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
This compound, also identified as compound 6 in patent literature, is a small molecule designed to specifically target and inhibit the function of the KRAS G12D mutant protein.[1] This guide delves into the specifics of its cellular engagement and the methodologies used to characterize its activity.
Quantitative Data on Inhibitory Activity
This compound has been evaluated in a panel of biochemical and cell-based assays to determine its potency and selectivity. The following table summarizes the key quantitative data.
| Assay Type | Target/Process Measured | Cell Line (if applicable) | IC50 Value (μM) | Reference |
| Nucleotide Exchange Assay (NEA-G12D) | SOS1-mediated GTP exchange on KRAS G12D | N/A (Biochemical) | 1-10 | [1][2][3] |
| Protein-Protein Interaction Assay (PPI-G12D) | Interaction between KRAS G12D and RAF1 | N/A (Biochemical) | 1-10 | [1][2][3] |
| Phospho-ERK Assay (pERK-AGS) | Phosphorylation of ERK in AGS cells | AGS (Gastric Adenocarcinoma) | 1-10 | [1][2][3] |
Key Experimental Protocols
Detailed methodologies for the assays used to characterize this compound are crucial for the replication and validation of these findings. The following sections provide detailed protocols for the key experiments cited.
KRAS G12D Nucleotide Exchange Assay (NEA-G12D)
This assay is designed to measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation, often facilitated by the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. A common method for this is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: The assay measures the binding of a fluorescently labeled GTP analog to the KRAS G12D protein in the presence of SOS1. Inhibition of this process by a compound results in a decrease in the HTRF signal.
Materials:
-
Recombinant human KRAS G12D protein
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP (e.g., GTP-DY-647P1)
-
Anti-tag antibody conjugated to a FRET donor (e.g., anti-GST-Tb) if using a tagged KRAS protein
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% BSA, 0.0025% NP40)
-
Test compounds (including this compound) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare the reaction buffer.
-
Serially dilute the test compounds in DMSO and then in the reaction buffer to the desired concentrations.
-
Add the diluted compounds to the assay plate.
-
Prepare a mixture of recombinant KRAS G12D protein and the anti-tag antibody (if applicable) in the reaction buffer and incubate.
-
Add the recombinant SOS1 protein to the assay plate containing the compounds.
-
Initiate the reaction by adding the KRAS G12D/antibody mixture and the fluorescently labeled GTP to the assay plate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the HTRF signal at appropriate wavelengths (e.g., excitation at 320 nm, emission at 665 nm and 615 nm) using a plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values from the dose-response curves.
KRAS G12D Protein-Protein Interaction Assay (PPI-G12D)
This assay evaluates the ability of an inhibitor to disrupt the interaction between the active, GTP-bound KRAS G12D and its downstream effector, such as the RAF1 kinase. An HTRF-based assay is also suitable for this purpose.
Principle: The assay measures the interaction between tagged recombinant KRAS G12D and a tagged RAF1 Ras-binding domain (RBD). Disruption of this interaction by an inhibitor leads to a decrease in the HTRF signal.
Materials:
-
Recombinant human KRAS G12D protein (loaded with a non-hydrolyzable GTP analog like GMPPNP)
-
Recombinant human RAF1-RBD
-
Anti-tag antibodies conjugated to FRET donor and acceptor fluorophores (e.g., anti-GST-Tb and anti-His-d2)
-
Assay buffer
-
Test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare the assay buffer.
-
Serially dilute the test compounds.
-
Add the diluted compounds to the assay plate.
-
Prepare a mixture of GTP-loaded KRAS G12D protein and the donor-labeled antibody in the assay buffer.
-
Prepare a solution of RAF1-RBD and the acceptor-labeled antibody in the assay buffer.
-
Add the KRAS G12D/antibody mixture and the RAF1-RBD/antibody mixture to the assay plate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the HTRF signal.
-
Calculate the percentage of inhibition and determine the IC50 values.
Phospho-ERK Cellular Assay (pERK-AGS)
This cell-based assay quantifies the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (pERK) in a relevant cancer cell line, such as AGS, which harbors a KRAS mutation. The AlphaLISA SureFire Ultra assay is a sensitive method for this measurement.
Principle: Cells are treated with the inhibitor, and the level of endogenous pERK is measured using a sandwich immunoassay with antibody-coated beads that generate a chemiluminescent signal when in close proximity.
Materials:
-
AGS (human gastric adenocarcinoma) cell line
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) kit
-
384-well white microplates
-
Alpha-enabled plate reader
Procedure:
-
Seed AGS cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 2 hours).
-
Lyse the cells by adding the lysis buffer and shaking for 10 minutes.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mixture and incubate.
-
Add the Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Analyze the data to determine the concentration-dependent inhibition of pERK and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the modulator's mechanism of action and the methods used for its characterization.
KRAS G12D Signaling Pathway
The following diagram illustrates the central role of KRAS G12D in activating downstream oncogenic signaling pathways.
Caption: KRAS G12D signaling cascade and point of intervention.
Experimental Workflow for KRAS G12D Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a KRAS G12D inhibitor.
Caption: Preclinical workflow for KRAS G12D inhibitor evaluation.
Conclusion
This compound demonstrates potent and specific inhibition of the KRAS G12D oncoprotein. Its activity has been characterized through a series of robust biochemical and cell-based assays that confirm its mechanism of action in blocking nucleotide exchange, disrupting downstream effector interactions, and inhibiting the MAPK signaling pathway in cancer cells. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of targeted therapies for KRAS-driven cancers. The information presented here is based on publicly available data and established scientific methodologies.
References
The Evolving Landscape of Non-Covalent KRAS G12D Inhibitors: A Deep Dive into their Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly the G12D mutation, has long been considered an elusive target in cancer therapy. However, the emergence of novel non-covalent inhibitors is offering new hope. This technical guide provides an in-depth analysis of the pharmacokinetic profiles of these pioneering molecules, presenting a comparative summary of their properties, detailed experimental methodologies, and a visual representation of the underlying biological pathways and research workflows. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for their successful translation into effective clinical treatments.
Quantitative Pharmacokinetic Parameters of Novel Non-Covalent KRAS G12D Inhibitors
The preclinical pharmacokinetic data for several key non-covalent KRAS G12D inhibitors are summarized below. These data, primarily from rodent models, offer initial insights into the in vivo behavior of these compounds.
| Inhibitor | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| MRTX1133 | Rat | Oral | 25 mg/kg | 129.90 ± 25.23 | 0.75 | 1.12 ± 0.46 | 2.92 | [1][2] |
| Rat | Intravenous | 5 mg/kg | - | - | 2.88 ± 1.08 | - | [1][2] | |
| Mouse | Oral | 10 mg/kg | - | - | - | 1.3 | [3] | |
| Mouse | Oral | 30 mg/kg | - | - | - | 0.5 | [3] | |
| Prodrug of MRTX1133 (Compound 9) | Mouse | Oral | 10 mg/kg (molar equivalent) | - | - | - | 7.9 | [3] |
| HBW-012-E | Rat | Oral | 100 mg/kg | - | - | - | Superior to MRTX1133 | [4] |
| HRS-4642 | - | - | - | Good pharmacokinetic and pharmacodynamic characteristics | - | - | - | [5] |
| GFH375 (VS-7375) | - | Oral | - | - | - | - | - | [5] |
Note: Data for some compounds are still emerging from preclinical studies, and publicly available quantitative pharmacokinetic parameters are limited.
Key Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic evaluation of non-covalent KRAS G12D inhibitors, providing a framework for reproducible in vivo studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a novel non-covalent KRAS G12D inhibitor in mice or rats.
1. Animal Models:
-
Species: Sprague-Dawley rats or BALB/c mice are commonly used.
-
Health Status: Healthy, male, and specific pathogen-free animals are utilized to ensure consistency.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulation: The inhibitor is typically formulated as a suspension or solution in a vehicle suitable for the intended route of administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage, or a solution in a mixture of saline, ethanol, and polyethylene (B3416737) glycol for intravenous injection).
-
Routes of Administration:
-
Oral (PO): Administered via oral gavage to assess oral absorption and bioavailability.
-
Intravenous (IV): Administered as a bolus injection, typically through the tail vein, to determine parameters like clearance and volume of distribution, and to calculate absolute bioavailability.
-
3. Dosing:
-
Doses are determined based on in vitro potency and preliminary toxicity studies. For instance, in a rat study of MRTX1133, oral and intravenous doses of 25 mg/kg and 5 mg/kg were used, respectively[1][2].
4. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
-
Tissue Distribution (Optional): For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., liver, kidney, lung, spleen, heart, pancreas, and tumor tissue in xenograft models) are harvested, weighed, and homogenized for analysis[1].
5. Bioanalytical Method:
-
Method: A validated analytical method, typically ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is used to quantify the concentration of the inhibitor in plasma and tissue homogenates[1].
-
Validation: The method is validated for linearity, accuracy, precision, matrix effect, and recovery to ensure reliable results[1].
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin). Key parameters include Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualizing Key Pathways and Processes
KRAS G12D Signaling Pathway
The following diagram illustrates the central role of KRAS G12D in activating downstream signaling pathways that drive tumorigenesis. Non-covalent inhibitors aim to block these aberrant signals.
Experimental Workflow for Preclinical Pharmacokinetic Evaluation
The diagram below outlines the sequential steps involved in a typical preclinical pharmacokinetic study of a novel non-covalent KRAS G12D inhibitor.
References
- 1. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 3. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Inhibition of KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a pivotal small GTPase, functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most prevalent drivers of human cancers, with the G12D substitution being particularly common in aggressive malignancies like pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.[1][4] However, recent advancements have led to the development of potent and selective allosteric inhibitors targeting KRAS mutants, representing a paradigm shift in cancer therapy.[1][4] This guide provides a comprehensive technical overview of the allosteric inhibition of KRAS G12D, focusing on the core mechanisms, experimental validation, and key molecular agents.
The KRAS G12D Oncoprotein: A Formidable Target
Under normal physiological conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[1][5] This cycle is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP back to GDP.[1][6] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, significantly impairs both intrinsic and GAP-mediated GTP hydrolysis.[1] This results in a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pro-proliferative signaling pathways.[1][7]
The primary downstream signaling cascades hyperactivated by KRAS G12D are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][8][9] Continuous activation of these pathways drives uncontrolled cell proliferation, survival, and ultimately, tumor development.[4][7]
Mechanism of Allosteric Inhibition
A new class of non-covalent, allosteric inhibitors has emerged that effectively targets the KRAS G12D mutant. These inhibitors, such as MRTX1133, employ an allosteric mechanism to disrupt KRAS signaling.[1] They bind to sites distinct from the nucleotide-binding pocket, inducing conformational changes that either trap KRAS in an inactive state or prevent its interaction with downstream effectors.[4]
Two prominent allosteric binding sites have been identified on KRAS G12D:
-
The Switch-I/II Pocket (S-IIP): This is a shallow cleft located between the Switch-I and Switch-II regions, which are crucial for binding to effector proteins.[4] By binding to the S-IIP, inhibitors like MRTX1133 lock KRAS G12D in a conformation that is unable to effectively interact with its downstream effectors, most notably RAF1 (CRAF).[1] This directly blocks the activation of the MAPK pathway.[1] Furthermore, the binding of the inhibitor interferes with the interaction between KRAS and GEFs like Son of Sevenless 1 (SOS1), preventing the exchange of GDP for GTP and thereby reducing the population of active, GTP-bound KRAS.[1] Some inhibitors achieve this by forming a salt bridge with the mutant Asp12 residue.[10][11]
-
The P110 Site: A more recently identified allosteric site, named for its proximity to proline-110, was discovered through computational analyses and validated by biochemical and biophysical methods.[3][4][8][9] This pocket is located in the allosteric lobe, opposite to the active site.[3] Small molecules, such as KAL-21404358, that bind to the P110 site have been shown to impair the interaction of KRAS G12D with B-Raf and disrupt both the RAF-MEK-ERK and PI3K-AKT signaling pathways.[3][8][9]
Quantitative Data on KRAS G12D Inhibitors
The following tables summarize key quantitative data for several reported allosteric inhibitors of KRAS G12D, providing a comparative overview of their potency and efficacy.
| Inhibitor | Target Site | Binding Affinity (Kd) | IC50 (Cell Viability) | Cell Line(s) | Reference(s) |
| MRTX1133 | Switch-I/II Pocket | Not Reported | 120 nM - 5.7 µM | LS513, HPAF-II, SNUC2B, PANC-1 | [12] |
| TH-Z835 | Switch-I/II Pocket | Not Reported | 4.4 µM, 4.7 µM | PANC-1, Panc 04.03 | [11] |
| TH-Z801 | Switch-I/II Pocket | Not Reported | 115 µM (GDP exchange) | Not Applicable | [5] |
| KAL-21404358 | P110 Site | Binding confirmed by MST, TSA, NMR | Not Reported | Not Reported | [3][8][9] |
| BI-2852 | Switch-I/II Pocket | 5-140 nM (WT & mutants) | Limited cellular activity | Not Reported | [13][14] |
| HRS-4642 | Not Specified | 21-fold lower Kd vs G12C | Not Reported | Not Reported | [15] |
| Inhibitor | Assay Type | Measured Parameter | Value | Reference(s) |
| MRTX1133 | pERK Inhibition | Suppression | Observed in various cell lines | [12] |
| TH-Z835 | KRAS-CRAF Interaction | Disruption | Efficiently disrupted | [11] |
| KAL-21404358 | K-RasG12D-B-Raf Interaction | Disruption | Observed | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of KRAS G12D inhibitors. Below are outlines of key experimental protocols cited in the literature.
1. Microscale Thermophoresis (MST)
-
Principle: MST measures the motion of molecules in microscopic temperature gradients to determine binding affinities between a fluorescently labeled molecule and a ligand.[8][14]
-
Protocol Outline:
-
Protein Labeling: Purify KRAS G12D and fluorescently label it using an NHS-ester reactive dye according to the manufacturer's protocol.[4][14]
-
Serial Dilution: Prepare a serial dilution of the small molecule inhibitor.[14]
-
Binding Reaction: Mix the labeled KRAS G12D at a constant concentration with the varying concentrations of the inhibitor in a suitable binding buffer (e.g., 50 mM Tris, 230 mM NaCl).[14]
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.[14]
-
Data Analysis: Plot the change in thermophoresis as a function of the inhibitor concentration to determine the dissociation constant (Kd).[14]
-
2. Thermal Shift Assay (TSA)
-
Principle: TSA, or differential scanning fluorimetry, measures the thermal stability of a protein. Ligand binding typically increases the melting temperature (Tm) of the protein.[8][9]
-
Protocol Outline:
-
Reaction Setup: In a multiwell plate, mix purified KRAS G12D protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Ligand Addition: Add the allosteric inhibitor at various concentrations to the wells.
-
Thermal Denaturation: Gradually increase the temperature of the plate in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the increase in fluorescence as the protein unfolds.
-
Data Analysis: Determine the Tm for each inhibitor concentration. An increase in Tm indicates ligand binding and stabilization of the protein.
-
3. NanoBiT Split Luciferase Assay
-
Principle: This assay measures protein-protein interactions in real-time. The luciferase enzyme is split into two subunits, LgBiT and SmBiT, which are fused to the two proteins of interest (e.g., KRAS G12D and B-Raf). Interaction between the proteins brings the subunits together, reconstituting a functional luciferase that generates a luminescent signal.[3]
-
Protocol Outline:
-
Construct Generation: Create expression vectors where KRAS G12D is fused to SmBiT and B-Raf is fused to LgBiT.[3]
-
Cell Transfection: Co-transfect cells with both constructs.
-
Inhibitor Treatment: Treat the cells with the allosteric inhibitor at various concentrations.[3]
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence.
-
Data Analysis: A decrease in luminescence indicates that the inhibitor is disrupting the interaction between KRAS G12D and B-Raf.[3]
-
4. Cellular Viability Assay in 3D Organoids
-
Principle: This assay assesses the effect of an inhibitor on the viability and growth of cancer cells cultured in a 3D environment that more closely mimics a tumor.[16]
-
Protocol Outline:
-
Organoid Culture: Establish and culture patient-derived organoids (PDOs) or cell line-derived organoids in a basement membrane matrix.[16]
-
Drug Treatment: Prepare serial dilutions of the KRAS G12D inhibitor and treat the organoids for a defined period (e.g., 72-96 hours).[16]
-
Viability Assessment: Use a 3D-compatible cell viability reagent (e.g., CellTiter-Glo 3D) that measures ATP levels, which correlate with the number of viable cells.[16]
-
Data Analysis: Generate a dose-response curve by plotting cell viability against inhibitor concentration and calculate the IC50 value.[4][16]
-
5. Western Blotting for Pathway Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules, providing a readout of pathway activation.
-
Protocol Outline:
-
Cell Lysis: Treat KRAS G12D mutant cells with the inhibitor for a specific time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of downstream effectors (e.g., p-ERK, p-AKT, total ERK, total AKT).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon inhibitor treatment.
-
Visualizing KRAS G12D Signaling and Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways, the mechanism of allosteric inhibition, and a typical experimental workflow.
Caption: The KRAS G12D signaling pathway, highlighting the constitutive activation and downstream effectors.
Caption: Mechanism of allosteric inhibition of KRAS G12D.
Caption: A typical workflow for the discovery and validation of KRAS G12D allosteric inhibitors.
Conclusion and Future Directions
The discovery of allosteric pockets in KRAS G12D has marked a significant turning point in the pursuit of targeted therapies for KRAS-mutant cancers.[4] The Switch-I/II pocket and the P110 site represent validated targets for small-molecule intervention.[4] The development of potent and selective non-covalent inhibitors demonstrates that direct targeting of KRAS G12D is an achievable goal.[4] Future efforts will likely focus on improving the drug-like properties of existing inhibitor scaffolds, including enhancing their potency, selectivity, and pharmacokinetic profiles.[4] Furthermore, combination therapies that pair KRAS G12D inhibitors with other targeted agents or immunotherapies hold the promise of overcoming resistance and achieving more durable clinical responses.[12][15] The continued exploration of the complex biology of KRAS G12D and the innovative design of next-generation inhibitors will be critical in the ongoing effort to conquer this challenging oncogenic driver.
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 7. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K-RasG12D has an allosteric small molecule binding site | Semantic Scholar [semanticscholar.org]
- 9. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Architect of Pancreatic Malignancy: An In-depth Technical Guide to the Role of KRAS G12D Mutation in Pancreatic Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal 5-year survival rate. A key driver of this devastating disease is the activating mutation in the KRAS proto-oncogene, present in over 90% of PDAC cases. Among these, the KRAS G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is the most prevalent, accounting for approximately 40-42% of all KRAS mutations in this cancer.[1][2] This single amino acid change locks the KRAS protein in a constitutively active, GTP-bound state, leading to the relentless activation of downstream signaling pathways that fuel tumor initiation, progression, and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of the KRAS G12D mutation in pancreatic cancer, with a focus on its molecular profile, impact on cellular signaling and the tumor microenvironment, metabolic reprogramming, and emerging therapeutic strategies.
Molecular Profile and Prevalence of KRAS G12D
The KRAS G12D mutation is a cornerstone of PDAC pathogenesis. Its high prevalence underscores its critical role as an early event in the progression from pre-cancerous lesions, known as pancreatic intraepithelial neoplasias (PanINs), to invasive carcinoma.[3] Patients with KRAS G12D mutations often face a more aggressive disease course and poorer survival outcomes compared to those with other KRAS variants like G12R.[4][5]
| Parameter | Quantitative Data | References |
| Prevalence of KRAS Mutations in PDAC | >90% | [1] |
| Prevalence of KRAS G12D in PDAC | ~35-42% | [2][4][6] |
| Other Common KRAS Mutations in PDAC | G12V (~30-33%), G12R (~15-17%) | [1][4] |
| Association with Prognosis | KRAS G12D is associated with worse survival outcomes. | [4][5] |
Downstream Signaling Pathways
The constitutively active KRAS G12D protein acts as a central signaling hub, perpetually activating a cascade of downstream effector pathways crucial for cancer cell proliferation, survival, and differentiation. The two most well-characterized pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a critical conduit for KRAS G12D-driven oncogenesis. Activated KRAS G12D recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors, leading to increased cell proliferation, survival, and differentiation.
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another key downstream effector of KRAS G12D. Activated KRAS G12D can directly bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of PIP3, which recruits and activates PDK1 and AKT. Activated AKT then phosphorylates a plethora of downstream targets, including mTOR, to promote cell growth, survival, and proliferation.
Impact on the Tumor Microenvironment
The influence of KRAS G12D extends beyond the cancer cell itself, profoundly shaping the tumor microenvironment (TME) to create an immunosuppressive and pro-tumorigenic niche.[7]
-
Immune Evasion: KRAS G12D signaling in tumor cells can lead to the suppression of PD-L1 expression, contributing to immune evasion.[7] It also promotes the infiltration of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while reducing the presence of cytotoxic CD8+ T cells.[8]
-
Stromal Remodeling: Oncogenic KRAS G12D signaling establishes a reciprocal communication with stromal cells, particularly cancer-associated fibroblasts (CAFs). This interaction leads to the formation of a dense desmoplastic stroma that acts as a physical barrier to drug delivery and immune cell infiltration.[7]
-
Inflammation: KRAS G12D promotes a chronic inflammatory state within the TME, which is a key factor in pancreatic tumorigenesis and progression.[7]
Metabolic Reprogramming
To meet the high energetic and biosynthetic demands of rapid proliferation, KRAS G12D-mutant pancreatic cancer cells undergo significant metabolic reprogramming.[9]
-
Glucose Metabolism: KRAS G12D enhances glucose uptake and shunts glucose intermediates into anabolic pathways like the hexosamine biosynthesis pathway and the pentose (B10789219) phosphate (B84403) pathway (PPP).[9] This provides the necessary building blocks for nucleotide and lipid synthesis.
-
Glutamine Metabolism: KRAS G12D-driven pancreatic cancer cells often exhibit glutamine addiction, utilizing it as a key source of carbon and nitrogen for anabolic processes and to maintain redox balance.[10]
Therapeutic Strategies Targeting KRAS G12D
For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of direct inhibitors targeting specific KRAS mutations.
Direct KRAS G12D Inhibitors
Several small molecule inhibitors that directly and selectively target the KRAS G12D protein are in preclinical and clinical development.
| Inhibitor | Mechanism | Development Stage | Key Findings | References |
| MRTX1133 | Non-covalent, selective inhibitor of KRAS G12D | Phase I/II Clinical Trials | Potent in vitro and in vivo antitumor efficacy; induces tumor regression in mouse models.[1][2][6] | |
| ASP3082 | Protein degrader targeting KRAS G12D | Preclinical | Induces degradation of KRAS G12D via intracellular proteasome pathways.[11] | |
| RMC-9805 | Covalent tri-complex RAS(ON) G12D-selective inhibitor | Phase I Clinical Trial | Demonstrated a 30% objective response rate in a phase 1/1b trial for KRAS G12D-mutant PDAC.[12] |
Combination Therapies
Given the complexity of KRAS G12D-driven pancreatic cancer, combination therapies are being actively explored to overcome resistance and enhance therapeutic efficacy. Combining KRAS G12D inhibitors with immune checkpoint inhibitors has shown synergistic effects in preclinical models, leading to durable tumor elimination.[8]
Experimental Protocols
CRISPR/CasRx-Mediated Knockdown of KRAS G12D
This protocol describes the use of the CRISPR-CasRx system to specifically silence the mutant KRAS G12D transcript in pancreatic cancer cells.
1. gRNA Design and Cloning:
-
Design a guide RNA (gRNA) specific to the KRAS G12D mutant transcript.
-
Synthesize and clone the gRNA into a lentiviral expression vector co-expressing CasRx.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-CasRx expression vector and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
3. Transduction of Pancreatic Cancer Cells:
-
Transduce pancreatic cancer cell lines (e.g., PANC-1) with the lentiviral particles in the presence of polybrene.
-
Select for successfully transduced cells using an appropriate antibiotic selection marker.
4. Validation of Knockdown:
-
Assess the knockdown of KRAS G12D mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Confirm the reduction of KRAS G12D protein levels by Western blotting.
Generation and Genotyping of KPC Mouse Model
The KPC (LSL-KrasG12D; LSL-Trp53R172H; Pdx-1-Cre) mouse model is a genetically engineered model that faithfully recapitulates human PDAC.
1. Breeding Strategy:
-
Cross LSL-KrasG12D/+ mice with LSL-Trp53R172H/+ mice to generate LSL-KrasG12D/+; LSL-Trp53R172H/+ offspring.
-
Cross the double-mutant mice with Pdx-1-Cre mice to generate KPC mice where Cre recombinase is expressed specifically in pancreatic progenitor cells, leading to the activation of mutant Kras and inactivation of p53.
2. Genotyping:
-
Extract genomic DNA from tail biopsies.
-
Perform multiplex PCR using specific primers for the KrasG12D, Trp53R172H, and Cre alleles to determine the genotype of the mice.[1][6]
Single-Cell RNA Sequencing of Pancreatic Tumors
This protocol outlines the general steps for performing single-cell RNA sequencing (scRNA-seq) on pancreatic tumors to analyze the cellular heterogeneity of the TME.
1. Tissue Dissociation:
-
Mechanically and enzymatically dissociate fresh pancreatic tumor tissue to obtain a single-cell suspension.[7]
2. Cell Viability and Counting:
-
Assess cell viability using trypan blue exclusion.
-
Count the cells to determine the appropriate concentration for scRNA-seq.
3. Single-Cell Capture and Library Preparation:
-
Use a platform like the 10x Genomics Chromium Controller to encapsulate single cells into Gel Beads-in-emulsion (GEMs).
-
Perform reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.
4. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform bioinformatics analysis, including quality control, normalization, clustering, and cell type identification, to characterize the different cell populations within the tumor.[7]
In Vivo Efficacy Studies of KRAS G12D Inhibitors
This protocol describes a general workflow for evaluating the antitumor efficacy of KRAS G12D inhibitors in mouse models.
1. Animal Models:
-
Use immunodeficient mice for xenograft studies with human pancreatic cancer cell lines or patient-derived xenografts (PDXs).
-
Use immunocompetent syngeneic mouse models (e.g., derived from KPC tumors) to evaluate the interplay with the immune system.
2. Tumor Implantation:
-
Implant KRAS G12D-mutant pancreatic cancer cells subcutaneously or orthotopically into the pancreas of the mice.
3. Drug Administration:
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer the KRAS G12D inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
4. Efficacy Assessment:
-
Monitor tumor growth by caliper measurements and mouse body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for downstream signaling) and histological evaluation.
Conclusion
The KRAS G12D mutation is a central and formidable driver of pancreatic cancer progression. Its profound influence on intracellular signaling, the tumor microenvironment, and cellular metabolism makes it a highly challenging therapeutic target. However, the recent advent of direct KRAS G12D inhibitors has ushered in a new era of hope for patients with this devastating disease. The continued development of these targeted agents, both as monotherapies and in rational combination strategies, holds the promise of significantly improving outcomes for individuals with KRAS G12D-mutant pancreatic cancer. A deep understanding of the intricate biology orchestrated by this mutation, as outlined in this guide, is paramount for the successful design and implementation of novel and effective therapeutic interventions.
References
- 1. protocols.io [protocols.io]
- 2. Video: Pancreatic Tissue Dissection to Isolate Viable Single Cells [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for lentiviral infection of primary patient pancreatic tumors [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of mouse pancreatic tumor for single-cell RNA sequencing and analysis of the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.hostmicrobe.org [protocols.hostmicrobe.org]
- 9. Single-cell RNAseq library preparation of fragment-seq experiments using Chromium 10X and MULTI-seq [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a mouse model of pancreatic cancer to simulate the human phenotypes of metastasis and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of KRAS G12D Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1] The KRAS G12D mutation impairs the protein's intrinsic GTPase activity, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways such as the RAF/MEK/ERK MAPK cascade.[2][3]
The development of direct inhibitors targeting KRAS G12D has been a significant challenge in oncology.[1] This document provides detailed protocols for in vitro assays designed to identify and characterize KRAS G12D modulators, such as "KRAS G12D modulator-1". The described assays are essential for determining the potency, selectivity, and mechanism of action of these compounds. These include biochemical assays to measure direct binding and inhibition of nucleotide exchange, as well as cell-based assays to assess the modulator's effect on downstream signaling and cancer cell viability.[4][5]
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D protein promotes oncogenesis by persistently activating downstream effector pathways. The primary and most well-characterized of these is the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.
Caption: KRAS G12D signaling pathway and point of intervention for Modulator-1.
Data Presentation: In Vitro Performance of KRAS G12D Modulators
The following tables summarize quantitative data for the characterization of KRAS G12D inhibitors based on assays described in the subsequent sections.
Table 1: Biochemical Potency of KRAS G12D Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Binding Affinity (KD, nM) |
|---|---|---|---|---|
| MRTX1133 | Nucleotide Exchange | KRAS G12D | 0.14 | 0.4 |
| KRAS (WT) | 5.37 | 2560 | ||
| KRAS G12C | 4.91 | 2.35 | ||
| KRAS G12V | 7.64 | 1.72 | ||
| AMG510 | Nucleotide Exchange | KRAS G12C | 8.88 | 220 |
| KRAS G12D | >100,000 | No Binding | ||
| HRS-4642 | Surface Plasmon Resonance | KRAS G12D | - | <0.1 |
| KRAS G12C | - | 2.1 |
| | | KRAS (WT) | - | 1.7 |
Data compiled from multiple sources.[4][6][7] Note that assay conditions can vary between studies.
Table 2: Cellular Activity of KRAS G12D Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
|---|---|---|---|
| MRTX1133 | AsPC-1 (Pancreatic) | pERK Inhibition | ~1 |
| Cell Viability | ~5 | ||
| HRS-4642 | PANC-1 (Pancreatic) | pERK Inhibition | <10 |
| Cell Viability | <10 |
| This compound | AGS (Gastric) | pERK Inhibition | 1,000-10,000 |
Data compiled from multiple sources.[5][7][8][9] Cell lines listed are examples and other KRAS G12D mutant lines are also used.
Experimental Protocols
Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of a test compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein, a critical step for its activation.[10][11] The assay often employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for detection.[11]
Objective: To quantify the inhibitory effect of this compound on the loading of GTP onto KRAS G12D, catalyzed by the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.
Materials:
-
Recombinant His-tagged KRAS G12D protein (GDP-loaded)
-
Recombinant SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP or a terbium-labeled GTP)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
Test compound (this compound) dissolved in DMSO
-
384-well microplates (low-volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
Assay Plate Preparation: Dispense 50 nL of the compound dilutions into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO (for 0% inhibition) and a known KRAS G12D inhibitor (for 100% inhibition).
-
Protein-Inhibitor Pre-incubation: Add 5 µL of a solution containing KRAS G12D protein (final concentration ~20 nM) in assay buffer to each well. Gently mix and incubate for 30 minutes at room temperature to allow the compound to bind to the protein.
-
Initiation of Nucleotide Exchange: Add 5 µL of a solution containing SOS1 protein (final concentration ~50 nM) and the fluorescently labeled GTP (final concentration ~100 nM) in assay buffer to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-enabled plate reader according to the fluorophore manufacturer's instructions (e.g., excitation at 340 nm, emission at 620 nm and 665 nm for terbium-based assays).[11]
-
Data Analysis: Calculate the TR-FRET ratio (e.g., Emission 665 nm / Emission 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Assay: pERK Inhibition Western Blot
This assay determines the functional consequence of KRAS G12D inhibition within a cellular context by measuring the phosphorylation level of a key downstream effector, ERK.[5]
Objective: To assess the ability of this compound to inhibit the MAPK signaling pathway in cancer cells harboring the KRAS G12D mutation.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed KRAS G12D mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-pERK, anti-total-ERK, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal. Quantify the band intensities for pERK and normalize to total ERK and the loading control (GAPDH). Calculate the IC50 value for pERK inhibition.
Experimental Workflow Diagram
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. erasca.com [erasca.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
Application Notes and Protocols: Dose-Response Curve Analysis for KRAS G12D Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the dose-response relationship of KRAS G12D Modulator-1, a representative inhibitor targeting the KRAS G12D mutation. The protocols outlined below are designed to be adaptable for various research and preclinical drug development settings.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] The G12D mutation, a substitution of glycine (B1666218) to aspartic acid at codon 12, leads to constitutive activation of KRAS by impairing its ability to hydrolyze GTP, locking it in an active "on" state.[2][3] This perpetual signaling drives uncontrolled cell proliferation and survival through downstream pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR cascades.[4][5] this compound is a representative small molecule inhibitor designed to specifically target this oncogenic driver.[6] This document details the methodologies for characterizing its dose-dependent effects in biochemical and cell-based assays.
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the quantitative data for a representative KRAS G12D inhibitor, providing a clear comparison of its potency and selectivity across different assays and KRAS genotypes.
Table 1: Biochemical Assay Data
| Assay Type | Target | Modulator | IC50 (nM) | Kd (nM) |
| Nucleotide Exchange (TR-FRET) | KRAS G12D | Representative Modulator | 0.14[7][8] | - |
| Nucleotide Exchange (TR-FRET) | KRAS WT | Representative Modulator | 5.37[7][8] | - |
| Nucleotide Exchange (TR-FRET) | KRAS G12C | Representative Modulator | 4.91[7][8] | - |
| Nucleotide Exchange (TR-FRET) | KRAS G12V | Representative Modulator | 7.64[7][8] | - |
| Direct Binding (SPR) | KRAS G12D | Representative Modulator | - | 0.40[8] |
| Direct Binding (SPR) | KRAS WT | Representative Modulator | - | 2560[8] |
Table 2: Cell-Based Assay Data
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (µM) |
| AsPC-1 | Pancreatic | G12D | Cell Viability | 0.002[9] |
| PANC-1 | Pancreatic | G12D | pERK Inhibition | 0.0018[10] |
| GP2d | Colorectal | G12D | Cell Viability | 0.003[9] |
| BxPC-3 | Pancreatic | WT | Cell Viability | >10 |
| HT-29 | Colorectal | WT | Cell Viability | >10 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating this compound.
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of Modulator-1.
Caption: General workflow for assessing the dose-response of this compound.
Experimental Protocols
Protocol 1: Biochemical Nucleotide Exchange Assay (TR-FRET)
This protocol measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein.[8]
Materials:
-
Recombinant human KRAS G12D, WT, G12C, and G12V proteins
-
SOS1 (Son of Sevenless 1) protein
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
GTP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, pH 7.4)
-
This compound
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the KRAS protein pre-incubated with fluorescently labeled GDP.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Initiate the exchange reaction by adding a mixture of SOS1 and a molar excess of unlabeled GTP.
-
Incubate for 60 minutes at room temperature.
-
Measure the time-resolved fluorescence energy transfer (TR-FRET) signal on a compatible plate reader.
-
Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of this compound on the viability of cancer cells harboring the KRAS G12D mutation.[1][10]
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines (e.g., AsPC-1, PANC-1, BxPC-3)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add the medium containing the different concentrations of the modulator or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for pERK Inhibition
This protocol measures the inhibition of downstream signaling by assessing the phosphorylation status of ERK.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK and the loading control (GAPDH).
-
Plot the normalized pERK levels against the modulator concentration to determine the IC50 for pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Application Note and Protocol: Western Blot Analysis of pERK Inhibition by KRAS G12D Modulator-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KRAS protein is a critical component of cellular signaling pathways, acting as a molecular switch that regulates cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, lung, and colorectal cancers.[2][3] This mutation results in a constitutively active KRAS protein, leading to the persistent activation of downstream signaling cascades, most notably the MAPK/ERK pathway.[2][4][5] The aberrant activation of this pathway, characterized by increased phosphorylation of ERK (pERK), is a key driver of tumorigenesis.[6][7]
KRAS G12D modulator-1 is a novel small molecule designed to specifically target the KRAS G12D mutant protein.[8] By inhibiting the function of this oncogenic driver, this compound is expected to block downstream signaling, leading to a reduction in pERK levels and subsequent inhibition of cancer cell proliferation. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on ERK phosphorylation in cancer cell lines harboring the KRAS G12D mutation.
KRAS G12D Signaling Pathway and Modulator-1 Inhibition
The constitutively active KRAS G12D protein triggers a phosphorylation cascade that includes RAF, MEK, and finally ERK.[1] Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression related to cell proliferation and survival. This compound inhibits the activity of the mutant KRAS protein, thereby blocking this signaling cascade and reducing pERK levels.[8]
Experimental Protocol
This protocol details the steps for assessing the dose- and time-dependent inhibition of ERK phosphorylation by this compound.
1. Cell Culture and Treatment 1.1. Seed KRAS G12D mutant cancer cells (e.g., PANC-1, AsPC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). 1.3. For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 1, 6, 12, 24 hours).
2. Cell Lysis and Protein Extraction [9] 2.1. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. 2.2. Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant containing the protein extract to a new pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer 4.1. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel. Include a molecular weight marker. 4.3. Run the gel according to the manufacturer's recommendations. 4.4. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
5. Immunoblotting 5.1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.[11] 5.2. Incubate the membrane with primary antibodies against pERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[5] 5.3. Wash the membrane three times for 10 minutes each with TBST. 5.4. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. 5.5. Wash the membrane three times for 10 minutes each with TBST. 5.6. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as β-actin or GAPDH.[12]
6. Signal Detection and Data Analysis 6.1. Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions. 6.2. Capture the chemiluminescent signal using a digital imaging system. 6.3. Quantify the band intensities using densitometry software (e.g., ImageJ).[11] 6.4. Normalize the pERK band intensity to the total ERK band intensity for each sample. Further normalization to the loading control can also be performed. 6.5. Present the data as a ratio of pERK to total ERK, relative to the vehicle-treated control.
Data Presentation
Table 1: Dose-Dependent Inhibition of pERK by this compound
| Modulator-1 Conc. (nM) | Relative pERK/Total ERK Ratio (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 0 |
| 1 | 0.85 ± 0.06 | 15 |
| 10 | 0.52 ± 0.05 | 48 |
| 100 | 0.18 ± 0.03 | 82 |
| 1000 | 0.05 ± 0.02 | 95 |
Table 2: Time-Dependent Inhibition of pERK by 100 nM this compound
| Treatment Time (hours) | Relative pERK/Total ERK Ratio (Mean ± SD) | % Inhibition |
| 0 | 1.00 ± 0.09 | 0 |
| 1 | 0.75 ± 0.07 | 25 |
| 6 | 0.41 ± 0.04 | 59 |
| 12 | 0.22 ± 0.03 | 78 |
| 24 | 0.15 ± 0.02 | 85 |
Conclusion
This protocol provides a robust method for evaluating the efficacy of this compound by quantifying its ability to inhibit ERK phosphorylation in KRAS G12D mutant cancer cells. The results from these experiments are crucial for determining the potency and mechanism of action of this and other targeted therapies, thereby guiding further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive K-RasG12D Activation of ERK2 Specifically Regulates 3D Invasion of Human Pancreatic Cancer Cells via MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JCI - IER3 supports KRASG12D-dependent pancreatic cancer development by sustaining ERK1/2 phosphorylation [jci.org]
- 7. Downregulating Notch counteracts KrasG12D-induced ERK activation and oxidative phosphorylation in myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nsjbio.com [nsjbio.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Constitutively Active Akt1 Cooperates with KRasG12D to Accelerate In Vivo Pancreatic Tumor Onset and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Mouse Model Studies with KRAS G12D Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and non-small cell lung cancers. The development of small molecule inhibitors targeting the KRAS G12D mutation has opened new avenues for therapeutic intervention. This document provides detailed application notes and protocols for conducting xenograft mouse model studies to evaluate the efficacy of KRAS G12D modulators. The protocols are compiled from preclinical studies of various KRAS G12D inhibitors, with a focus on providing a comprehensive guide for researchers in the field.
Data Presentation: Efficacy of KRAS G12D Modulators in Xenograft Models
The following tables summarize the in vivo efficacy of several notable KRAS G12D modulators in various xenograft models.
Table 1: Tumor Growth Inhibition by MRTX1133 in Xenograft Models
| Cell Line/Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Panc 04.03 Xenograft | Pancreatic | 3 mg/kg BID (IP) | 94% TGI | [1] |
| Panc 04.03 Xenograft | Pancreatic | 10 mg/kg BID (IP) | -62% Regression | [1] |
| Panc 04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% Regression | [1] |
| AsPC-1 Xenograft | Pancreatic | 100 mpk (oral prodrug) | 54% TGI | [2] |
| High-Grade PMP PDX | Appendiceal | 30 mg/kg | Profound TGI | [3] |
| Multiple PDAC PDX Models (8 of 11) | Pancreatic | Not Specified | ≥30% Regression | [4] |
Table 2: Preclinical Activity of AZD0022 in the GP2D Xenograft Model
| Parameter | Dosing Regimen | Result | Reference |
| Target Modulation (pRSK inhibition) | 150 mg/kg BID for 7 days | ~75% inhibition | [5][6][7] |
| Pharmacokinetics | Single oral 150 mg/kg dose | Prolonged plasma and tumor exposure | [5][6][7] |
| Tumor Tissue Binding | Not Applicable | 18x more bound in tumor than plasma | [5][6][7] |
Table 3: In Vivo Efficacy of Other KRAS G12D Inhibitors
| Inhibitor | Xenograft Model(s) | Key Findings | Reference(s) |
| TSN1611 | HPAC (pancreatic), GP2D (colorectal) | Dose-dependent anti-tumor efficacy. | |
| HRS-4642 | AsPC-1 (pancreatic), GP2d (colorectal), Lung adenocarcinoma PDX | Significant inhibition of tumor growth. | [8][9] |
| RMC-9805 | PDAC and NSCLC PDX/CDX models | Objective responses in 7 of 9 PDAC models and 6 of 9 NSCLC models. | [10] |
Experimental Protocols
The following are detailed protocols for key experiments in xenograft mouse model studies of KRAS G12D modulators.
Protocol 1: Establishment of Human Cancer Cell Line-Derived Xenograft (CDX) Models
1. Cell Culture:
- Culture human cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1 for pancreatic cancer, GP2D for colorectal cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Implantation:
- Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), typically 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
- Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumors with a digital caliper every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
- Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
Protocol 2: Drug Administration and Efficacy Evaluation
1. Formulation of KRAS G12D Modulator:
- Prepare the KRAS G12D modulator in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral administration of AZD0022).[1] The specific vehicle will depend on the solubility and route of administration of the compound.
2. Dosing and Treatment Schedule:
- Administer the modulator to the treatment group according to the specified dosing regimen (e.g., intraperitoneally (IP) or orally (PO), once or twice daily (QD or BID)).
- Administer an equivalent volume of the vehicle to the control group.
- Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified endpoint.
3. Efficacy Assessment:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
- For regression analysis, report the percentage change from the initial tumor volume.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
1. Tissue Collection and Processing:
- At specified time points after the final dose, collect tumor tissues from a subset of mice from each group.
- For protein analysis, snap-freeze the tumor samples in liquid nitrogen and store at -80°C.
- For immunohistochemistry (IHC), fix the tumors in 10% neutral buffered formalin and embed in paraffin.
2. Western Blot Analysis:
- Homogenize the frozen tumor tissues and extract total protein.
- Determine protein concentration using a standard assay (e.g., BCA assay).
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membranes with primary antibodies against key downstream signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6) and a loading control (e.g., β-actin or GAPDH).
- Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Quantify band intensities to determine the level of protein phosphorylation.
3. Immunohistochemistry (IHC):
- Cut paraffin-embedded tumor sections (e.g., 4-5 µm thick).
- Perform antigen retrieval and block endogenous peroxidase activity.
- Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
- Use a suitable detection system and counterstain with hematoxylin.
- Analyze the stained slides under a microscope and quantify the percentage of positive cells.
Visualizations
KRAS G12D Signaling Pathway
Caption: KRAS G12D downstream signaling pathways and the point of intervention by a modulator.
Experimental Workflow for Xenograft Studies
Caption: A typical experimental workflow for evaluating a KRAS G12D modulator in a xenograft mouse model.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HRS-4642 combined with nimotuzumab in the treatment of recurrent or metastatic pancreatic ductal adenocarcinoma: study protocol of a single-arm, prospective phase Ib/II trial [frontiersin.org]
- 9. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR Screening to Identify Resistance to KRAS G12D Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genetic screens to identify and validate gene alterations that confer resistance to KRAS G12D modulators. The information is intended to guide researchers in designing and executing experiments to understand the mechanisms of resistance to this critical class of targeted therapies.
Introduction
The KRAS G12D mutation is a key driver in a significant portion of human cancers, including pancreatic, colorectal, and lung cancers. While the development of specific KRAS G12D inhibitors, such as MRTX1133, has shown promise, the emergence of drug resistance remains a major clinical challenge.[1][2] CRISPR-Cas9 based screening technologies offer a powerful and unbiased approach to systematically interrogate the genome and identify genes and pathways whose inactivation leads to resistance. This allows for a deeper understanding of resistance mechanisms and the development of rational combination therapies to overcome them.[3][4]
Data Presentation
Table 1: Representative Top Gene Hits from a Genome-Scale CRISPR Knockout Screen for Resistance to KRAS G12D Modulator-1
| Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | False Discovery Rate (FDR) | Potential Role in Resistance |
| EGFR | Epidermal Growth Factor Receptor | 5.8 | < 0.01 | Reactivation of MAPK signaling pathway |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 5.2 | < 0.01 | Activation of the PI3K/AKT/mTOR pathway |
| NRAS | Neuroblastoma RAS Viral Oncogene Homolog | 4.9 | < 0.01 | Bypass of KRAS G12D dependency through alternative RAS isoform |
| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | 4.5 | < 0.01 | Downstream effector activation in the MAPK pathway |
| YAP1 | Yes-Associated Protein 1 | 4.1 | < 0.05 | Transcriptional coactivator involved in cell proliferation and survival |
| PTEN | Phosphatase and Tensin Homolog | -3.5 | < 0.01 | Loss of this tumor suppressor can enhance PI3K signaling (Sensitizer) |
Note: This table presents hypothetical data representative of findings from a CRISPR screen. The log2 fold change indicates the enrichment of sgRNAs targeting a specific gene in the drug-treated population compared to a control population. A positive value suggests that knockout of the gene confers resistance. The False Discovery Rate (FDR) is a statistical measure of the likelihood that a given hit is a false positive.
Signaling Pathways
KRAS G12D Downstream Signaling and Resistance Pathways
Caption: KRAS G12D signaling and mechanisms of resistance to targeted inhibitors.
Experimental Protocols
Protocol 1: Genome-Scale CRISPR-Cas9 Knockout Screen to Identify Resistance Genes
This protocol outlines a pooled, loss-of-function CRISPR screen to identify genes whose knockout confers resistance to a KRAS G12D modulator.
1. Cell Line Preparation and Quality Control:
- Select a human cancer cell line endogenously expressing the KRAS G12D mutation (e.g., pancreatic, colorectal, or lung cancer cell lines).
- Ensure the cell line stably expresses Cas9 nuclease. If not, generate a Cas9-expressing cell line via lentiviral transduction and selection.
- Perform routine mycoplasma testing and STR profiling to ensure cell line identity and purity.
2. sgRNA Library and Lentivirus Production:
- Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or similar). These libraries typically contain 3-4 sgRNAs per gene.[5]
- Amplify the sgRNA library plasmids in E. coli and purify the plasmid DNA.
- Produce high-titer lentivirus by co-transfecting the sgRNA library plasmids with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).
- Titer the lentiviral library on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
3. CRISPR Screen Execution:
- Transduction: Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain library representation (at least 200-500 cells per sgRNA).
- Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- Baseline (T0) Sample Collection: After selection is complete, harvest a representative population of cells to serve as the baseline (T0) control.
- Drug Treatment: Split the remaining cells into two arms: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the KRAS G12D modulator).
- The concentration of the KRAS G12D modulator should be predetermined to cause significant growth inhibition (e.g., IC50 to IC80) in the parental cell line.
- Cell Culture and Passaging: Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days). Passage the cells as needed, ensuring that the library representation is maintained at each passage.
- Final Sample Collection: At the end of the screen, harvest cells from both the control and treatment arms.
Experimental Workflow for CRISPR Screen
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
4. Data Analysis:
- Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treated cell populations.
- sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing (NGS).
- Bioinformatic Analysis:
- Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
- Use software packages like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.
- Compare the sgRNA abundance in the treated samples to the control and T0 samples to identify sgRNAs that are significantly enriched.
- Calculate gene-level enrichment scores and statistical significance (e.g., p-value and FDR).
Protocol 2: Validation of Top Candidate Resistance Genes
It is crucial to validate the top gene hits from the primary screen to confirm their role in mediating resistance.
1. Individual Gene Knockout:
- Design 2-3 independent sgRNAs targeting each candidate gene.
- Individually transduce the parental Cas9-expressing cell line with lentivirus for each sgRNA.
- Generate stable knockout cell lines for each candidate gene and a non-targeting control sgRNA.
- Confirm gene knockout at the protein level using Western blotting or at the genomic level by sequencing.
2. In Vitro Resistance Assays:
- Cell Viability/Proliferation Assays:
- Plate the individual knockout cell lines and the control cell line.
- Treat the cells with a dose range of the KRAS G12D modulator.
- After 72-96 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo, MTS).
- Compare the IC50 values of the knockout cell lines to the control. A significant increase in the IC50 for a knockout line confirms its role in resistance.
- Colony Formation Assays:
- Plate a low density of cells and treat with the KRAS G12D modulator.
- Allow colonies to form over 1-2 weeks.
- Stain and quantify the colonies to assess long-term survival and proliferative capacity in the presence of the drug.
3. Mechanistic Studies:
- For validated resistance genes, perform further experiments to elucidate the underlying mechanism. This may include:
- Western Blotting: Analyze the activation status of key signaling pathways (e.g., MAPK, PI3K/AKT) in the knockout cells with and without drug treatment.
- RNA-sequencing: Profile the transcriptomic changes in the resistant cells to identify upregulated or downregulated pathways.
- Co-immunoprecipitation: Investigate protein-protein interactions that may be altered by the gene knockout.
Logical Flow of Hit Validation
Caption: Logical workflow for the validation of candidate resistance genes.
Conclusion
CRISPR-Cas9 screening is a powerful tool for identifying the genetic drivers of resistance to KRAS G12D modulators. The protocols and application notes provided here offer a framework for conducting these screens, from initial experimental design to the validation and mechanistic characterization of identified hits. A thorough understanding of the genetic landscape of resistance will be instrumental in developing more effective and durable therapeutic strategies for KRAS G12D-driven cancers.
References
Application Notes and Protocols for Assessing KRAS G12D Modulator-1 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the in vivo target engagement of KRAS G12D modulator-1, a novel inhibitor targeting the KRAS G12D mutation. The protocols outlined below are essential for preclinical and clinical development, enabling the quantification of drug-target interaction, elucidation of the mechanism of action, and establishment of pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[1] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, leading to a constitutively active, GTP-bound KRAS protein.[1] This aberrant activation drives downstream pro-proliferative and survival pathways, making KRAS G12D a prevalent oncogenic driver in cancers such as pancreatic, colorectal, and lung adenocarcinomas.[1][2]
This compound is a potent and selective inhibitor designed to target this oncogenic driver. Validating its engagement with the KRAS G12D target in a complex in vivo environment is critical for its development.[3] This document outlines key methodologies for this purpose, ranging from direct measurement of target occupancy to the assessment of downstream signaling pathway modulation and overall anti-tumor efficacy.
Pharmacodynamic (PD) Biomarker Analysis
Pharmacodynamic biomarker analysis is a cornerstone for demonstrating the biological activity of this compound in vivo. This involves measuring the modulation of downstream signaling pathways, primarily the MAPK pathway, of which phosphorylated ERK (pERK) is a key biomarker.[4]
Table 1: Quantitative Analysis of Downstream Signaling Inhibition
| Parameter | Assay | Sample Type | Typical Readout | Reference Compound Example (MRTX1133) |
| pERK Inhibition | Western Blot | Tumor Lysates | % reduction in pERK/total ERK ratio | Significant reduction observed in xenograft models[5] |
| pERK Inhibition | Immunohistochemistry (IHC) | FFPE Tumor Sections | H-score or % of pERK positive cells | Dose-dependent decrease in pERK staining[3] |
| Gene Expression | RNA-seq | Tumor Tissue | Modulation of KRAS signaling signature genes (e.g., DUSP6) | Downregulation of KRAS target genes[4] |
Protocol 1: Western Blot for pERK and Total ERK
This protocol details the procedure for quantifying the levels of phosphorylated and total ERK in tumor lysates from xenograft models treated with this compound.
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors[6]
-
BCA protein assay kit[6]
-
SDS-PAGE gels
-
PVDF membrane[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2, anti-ERK1/2, and a loading control (e.g., GAPDH, β-actin)[6]
-
HRP-conjugated secondary antibodies[6]
-
Enhanced chemiluminescence (ECL) detection system[6]
-
Densitometry software
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors from treated and vehicle control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tumor lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Diagram 1: KRAS G12D Signaling Pathway
Caption: Simplified KRAS G12D signaling cascade leading to cell proliferation.[7]
In Vivo Efficacy Studies in Xenograft Models
Tumor growth inhibition (TGI) studies in preclinical xenograft models are a fundamental method to assess the anti-tumor activity of this compound, which serves as an indirect measure of target engagement.[6]
Table 2: Representative In Vivo Efficacy Data for KRAS G12D Inhibitors
| Model Type | Cell Line/PDX | Dosing Regimen | TGI (%) | Reference Compound |
| CDX | AsPC-1 (Pancreatic) | Varies | Significant inhibition | HRS-4642[8] |
| CDX | GP2d (Colorectal) | Varies | Significant inhibition | HRS-4642[8] |
| PDX | Lung Adenocarcinoma | Varies | Significant inhibition | HRS-4642[8] |
| CDX | Pancreatic Cancer | Multiple dose levels | Tumor regression | Revolution Medicines' KRAS G12D(ON) inhibitors[9][10] |
Protocol 2: Xenograft Tumor Growth Inhibition Study
This protocol describes the establishment of xenograft models and the assessment of tumor growth inhibition following treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[6]
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, SW1990) or patient-derived xenograft (PDX) fragments[6][8]
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant KRAS G12D mutant cancer cells (typically 1-10 million cells in PBS or media, potentially mixed with Matrigel) into the flank of immunocompromised mice.[6] For PDX models, implant small tumor fragments.
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer this compound and vehicle control according to the planned dose, schedule, and route of administration (e.g., oral, intravenous, intraperitoneal).[6]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).[6]
-
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.[6]
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (see Protocol 1).
-
Diagram 2: Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for in vivo target engagement and efficacy studies.[3]
Direct Target Engagement Assessment
Directly measuring the binding of this compound to its target in vivo provides unequivocal evidence of target engagement. Mass spectrometry-based proteomics is a powerful technique for this purpose.[3]
Table 3: Methods for Direct Target Occupancy Measurement
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Direct quantification of adducted and unadducted KRAS G12D peptides.[3] | Highly quantitative and direct. | Requires specialized equipment and expertise. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of KRAS G12D upon drug binding.[11] | Can be performed on intact cells and tissues. | Indirect measure of binding; may not be suitable for all compounds. |
Protocol 3: Mass Spectrometry for Target Occupancy
This protocol outlines a general workflow for quantifying the occupancy of KRAS G12D by a covalent inhibitor in tumor tissues. For non-covalent inhibitors like this compound, adaptations to the sample preparation and analysis would be necessary to preserve the drug-target complex.
Materials:
-
Tumor tissue samples from treated and control animals
-
Lysis buffer
-
Anti-KRAS G12D antibody for immunoprecipitation (optional)
-
Trypsin[3]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[3]
Procedure:
-
Sample Preparation:
-
Harvest tumors at various time points after the final dose.
-
Prepare tumor lysates as described in Protocol 1.
-
-
Protein Digestion:
-
(Optional) Immunoprecipitate KRAS G12D to enrich the protein of interest.
-
Denature, reduce, and alkylate the proteins in the lysate or immunoprecipitate.
-
Digest the proteins into peptides using trypsin.[3]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify the peptides corresponding to KRAS G12D.[3]
-
For covalent inhibitors, quantify the relative abundance of the drug-adducted peptide versus the unmodified peptide. For non-covalent inhibitors, specialized native MS or affinity-based methods may be required.
-
-
Data Analysis:
-
Calculate the percentage of target occupancy based on the ratio of modified to unmodified KRAS G12D peptides.
-
Diagram 3: Mechanism of Action of a Non-Covalent KRAS G12D Inhibitor
Caption: Allosteric inhibition of KRAS G12D by a modulator, preventing effector binding.[1]
Other In Vivo Assessment Methods
In addition to the core methods described above, other techniques can provide valuable information about the in vivo activity of this compound.
-
In Vivo Imaging: Non-invasive imaging techniques such as CT and PET can be used to monitor tumor response to treatment over time in the same animal, providing longitudinal data on therapeutic efficacy.[12]
-
Circulating Tumor DNA (ctDNA): Analysis of ctDNA in plasma can serve as a minimally invasive biomarker to assess treatment response. A decrease in the KRAS G12D mutant allele fraction in ctDNA can correlate with anti-tumor activity.[13]
-
Immunohistochemistry (IHC) for other biomarkers: Besides pERK, IHC can be used to assess other markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues to further characterize the in vivo effects of the modulator.
Conclusion
A multi-faceted approach is essential for robustly assessing the in vivo target engagement and efficacy of this compound. Combining direct measures of target occupancy with pharmacodynamic biomarker analysis and comprehensive in vivo efficacy studies will provide a clear understanding of the drug's mechanism of action and its potential for clinical translation. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic evaluation of novel KRAS G12D inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revolution Medicines Reports Preclinical Tumor Regressions Induced by First-in-Class KRAS-G12D(ON) Inhibitors | Revolution Medicines [ir.revmed.com]
- 10. Revolution Medicines Reports Preclinical Tumor Regressions Induced by First-in-Class KRAS-G12D(ON) Inhibitors | Revolution Medicines [ir.revmed.com]
- 11. The pharmacologic and toxicologic characterization of the potent and selective KRAS G12D inhibitors ERAS-4693 and ERAS-5024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. youtube.com [youtube.com]
Application Notes: Evaluating KRAS G12D Modulator-1 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being highly prevalent in pancreatic, colorectal, and lung cancers.[1][2] The KRAS G12D mutation leads to a constitutively active protein that continuously stimulates downstream signaling pathways, such as the MAPK/ERK pathway, driving uncontrolled cell proliferation and survival.[2][3] For decades, KRAS was considered "undruggable." However, the development of specific inhibitors and modulators targeting mutant KRAS proteins has opened new avenues for targeted cancer therapy.[1][2]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful preclinical tools.[1] They more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers, compared to traditional 2D cell cultures.[4][5] This provides a more clinically relevant platform for evaluating the efficacy of novel therapeutic agents.[1]
This document provides detailed protocols for utilizing KRAS G12D modulator-1 in 3D spheroid and organoid models to assess its anti-cancer activity. This compound is a potent, small-molecule inhibitor designed to specifically target the mutant KRAS G12D protein, blocking its activity and downstream oncogenic signaling.[6][7]
Mechanism of Action
Under normal conditions, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[8][9] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a perpetually "ON" state.[9] This leads to constitutive activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) pathway.[10][11]
This compound is designed to specifically bind to the mutant KRAS G12D protein.[2] This interaction blocks the protein's ability to engage with downstream effectors like RAF, thereby inhibiting the aberrant signaling cascade and suppressing cancer cell growth and survival.[2][11]
Data Presentation
Quantitative data for the efficacy of this compound and a representative inhibitor (MRTX1133) are summarized below. These tables provide a basis for expected potency in biochemical and cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Biochemical Assay | NEA-G12D | 1-10 µM | [6][7] |
| Protein-Protein Interaction | PPI-G12D | 1-10 µM | [6][7] |
| Cellular Phospho-ERK Assay | AGS Cells | 1-10 µM | [6][7] |
Data is sourced from product information and may not be derived from 3D culture models.
Table 2: Representative Activity of KRAS G12D Inhibitor (MRTX1133) in 2D vs. 3D Culture Models
| Cell Line (KRAS Mutation) | Culture Model | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| MIA-PaCa-2 (G12D) | 2D Culture | pERK AlphaLISA | 2.3e-08 M (23 nM) | [12] |
| MIA-PaCa-2 (G12D) | 3D Spheroid | pERK AlphaLISA | 6.3e-07 M (630 nM) | [12] |
| MIA-PaCa-2 (G12D) | 2D Culture | Viability | ~10 nM | [12] |
| MIA-PaCa-2 (G12D) | 3D Spheroid | Viability | ~30 nM | [12] |
This data for MRTX1133 illustrates the potential for differential potency between 2D and 3D models and serves as a reference for designing experiments with this compound.
Experimental Protocols
A general workflow for testing this compound in 3D models is outlined below.
Protocol 1: Spheroid/Organoid Formation
This protocol describes the generation of 3D spheroids from cancer cell lines or Patient-Derived Organoids (PDOs).[1][8]
Materials:
-
KRAS G12D mutant cancer cell line (e.g., MIA-PaCa-2, PANC-1) or established PDOs.[1][13]
-
Complete cell culture medium.
-
Ultra-low attachment (ULA) round-bottom 96-well or 384-well plates.[8]
-
For PDOs: Basement membrane matrix.[1]
-
Trypsin/EDTA or other cell dissociation reagents.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using a suitable dissociation reagent.[14][15]
-
Cell Counting: Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Seeding: Dilute the cell suspension in complete medium to the desired concentration (typically 1,000-10,000 cells per well, requires optimization).[15]
-
Plating: Dispense 100-200 µL of the cell suspension into each well of the ULA plate.[16]
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 100-300 x g) for 5 minutes to facilitate cell aggregation. Incubate at 37°C and 5% CO₂.[17]
-
Monitoring: Spheroids will typically form within 3-7 days. Monitor their formation and morphology using a microscope.[15]
Protocol 2: Drug Treatment
This protocol outlines the treatment of established 3D models with this compound.[1]
Materials:
-
Established spheroids/organoids in ULA plates.
-
This compound stock solution (e.g., in DMSO).
-
Complete cell culture medium.
Procedure:
-
Prepare Drug Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A typical 8-point, 3-fold serial dilution is recommended. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).[1]
-
Medium Exchange: Carefully remove approximately half of the medium from each well without disturbing the spheroid.
-
Add Treatment: Add an equal volume of the prepared drug dilution or vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired treatment duration, typically 72 to 120 hours, at 37°C and 5% CO₂.[1]
Protocol 3: Cell Viability Assessment (ATP-Based Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[18]
Materials:
-
Treated spheroid/organoid plates.
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay).
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Reagent Equilibration: Equilibrate the spheroid plate and the viability reagent to room temperature for approximately 30 minutes.[1]
-
Reagent Addition: Add the viability reagent to each well in a volume equal to the culture medium volume (e.g., add 100 µL to a well containing 100 µL).[18]
-
Lysis: Mix the contents by shaking the plate on an orbital shaker for 5-10 minutes to induce cell lysis. Some compact spheroids may require longer incubation or more vigorous shaking.[19]
-
Signal Stabilization: Incubate the plate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.[18]
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Protocol 4: Immunofluorescence (IF) Staining
This protocol allows for the visualization of protein expression and localization (e.g., p-ERK, Ki67) within the 3D structure.[1][20]
Materials:
-
Treated spheroids/organoids.
-
Phosphate-Buffered Saline (PBS).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).[21]
-
Blocking buffer (e.g., 5% BSA, 0.1% Triton X-100 in PBS).[1]
-
Primary antibodies (e.g., anti-p-ERK, anti-Ki67) diluted in blocking buffer.
-
Fluorophore-conjugated secondary antibodies and a nuclear counterstain (e.g., DAPI).[1]
-
Mounting medium.
Procedure:
-
Collection: Gently collect spheroids from wells into a microcentrifuge tube.
-
Fixation: Fix the spheroids in fixation buffer for 20-60 minutes at room temperature.[21]
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize with permeabilization buffer for 20-30 minutes. For large, dense spheroids, this step may need to be extended.[1]
-
Blocking: Block non-specific binding with blocking buffer for 1-2 hours at room temperature.[1]
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C with gentle agitation.[1][22]
-
Washing: Wash three times with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate with secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.[1]
-
Final Washes: Wash three times with PBS.
-
Mounting & Imaging: Mount the spheroids on a slide with mounting medium and image using a confocal microscope.[1]
Protocol 5: Western Blotting
This protocol is for analyzing changes in protein levels and phosphorylation status (e.g., p-ERK, total ERK) following treatment.[23]
Materials:
-
Treated spheroids/organoids.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary and secondary antibodies for western blotting.
Procedure:
-
Spheroid Collection: Collect spheroids (pooling multiple spheroids per condition may be necessary) into a microcentrifuge tube.[23]
-
Lysis: Wash the spheroid pellet with ice-cold PBS, then resuspend in ice-cold RIPA buffer.[23]
-
Homogenization: Disrupt the spheroids by sonicating or passing the lysate through a small-gauge needle. Incubate on ice for 30 minutes.[23][24]
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.[24]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis & Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[25]
-
Immunoblotting: Block the membrane and probe with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[25]
-
Detection: Detect the signal using an appropriate chemiluminescent substrate and imaging system. Analyze band intensities to determine changes in protein expression/phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. 3D Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 20. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 21. atlantisbioscience.com [atlantisbioscience.com]
- 22. content.protocols.io [content.protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting KRAS G12D modulator-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with KRAS G12D modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 6) is a potent, small molecule inhibitor targeting the G12D mutant of the KRAS protein.[1][2][3] It is utilized in cancer research and has shown inhibitory activity against downstream signaling pathways, such as the p-ERK pathway, with IC50 values in the range of 1-10 μM.[1][2][3]
Q2: I am observing precipitation after diluting my DMSO stock of this compound into an aqueous buffer. What is the likely cause?
A2: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[4][5] The abrupt change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate out of the solution.
Q3: What are the primary recommended solvents for preparing a stock solution of this compound?
A3: For initial solubilization and the preparation of high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for small molecule inhibitors due to its strong solubilizing capacity for a wide range of organic compounds.[6][7] Other potential organic solvents include ethanol (B145695), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMA), though their suitability should be confirmed for your specific experimental system.[7]
Q4: What is the maximum concentration of DMSO that is generally considered acceptable in cell-based assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally below 0.5% (v/v).[7] It is always recommended to include a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any potential effects of the solvent.
Troubleshooting Guide: Solubility Issues
Problem: Precipitate Formation During Experimentation
My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
This is a primary indication that the aqueous solubility of the modulator has been exceeded. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Tier 1: Initial Optimization
-
Lower the Final Concentration: The simplest first step is to reduce the final working concentration of the modulator in your assay.
-
Optimize Dilution Technique: Instead of a single-step dilution, employ a serial dilution method. This gradual introduction to the aqueous environment can help maintain solubility.[5]
-
Gentle Mixing and Warming: After dilution, ensure thorough but gentle mixing. If the compound is thermally stable, gentle warming to 37°C may aid in dissolution.[7]
Tier 2: Formulation Adjustment
If precipitation persists, modifying the composition of your aqueous buffer may be necessary.
-
pH Adjustment: For ionizable compounds, solubility can be highly pH-dependent. Based on predicted physicochemical properties, this compound has several ionizable groups. Experimenting with a range of buffer pH values (if compatible with your assay) may significantly improve solubility.[6][7]
-
Incorporate Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your final aqueous buffer can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol or polyethylene (B3416737) glycol (PEG).[5][6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to keep the modulator in solution by forming micelles.[6]
Tier 3: Advanced Formulation Strategies
For more challenging solubility issues, particularly for in vivo studies, more advanced formulation approaches may be required.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]
-
Lipid-Based Formulations: Encapsulating the modulator in lipid-based delivery systems, such as liposomes or nanoemulsions, can significantly enhance its solubility and bioavailability.[9]
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C30H36FN5O4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 561.64 g/mol | Calculated |
| LogP (Consensus) | 3.85 | SwissADME Prediction |
| Water Solubility | Poorly soluble | SwissADME Prediction |
| pKa (strongest acidic) | 9.84 | pkCSM Prediction |
| pKa (strongest basic) | 8.75 | pkCSM Prediction |
Note: These values are computationally predicted and should be used as a guide for initial troubleshooting. Experimental determination is recommended for precise characterization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of the solid this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if the compound's thermal stability is confirmed.[7]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[7]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method for determining the approximate kinetic solubility of this compound in a specific aqueous buffer.
-
Prepare a Serial Dilution in DMSO: From your high-concentration stock solution, prepare a 2-fold serial dilution series in 100% DMSO in a 96-well plate (the "mother plate").
-
Prepare the Assay Plate: In a separate 96-well plate (the "daughter plate"), add your aqueous buffer of interest to each well (e.g., 198 µL for a 1:100 dilution).
-
Dilution into Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the mother plate to the corresponding well of the daughter plate. This will create a range of final modulator concentrations with a constant final DMSO concentration (in this example, 1%).
-
Incubation and Observation: Seal the daughter plate and shake it at room temperature for 1-2 hours. Visually inspect each well for any signs of precipitation or turbidity.
-
Quantification (Optional): To obtain a quantitative measure, read the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates precipitation.[5]
-
Determination of Kinetic Solubility: The highest concentration that remains clear and does not show a significant increase in absorbance is considered the approximate kinetic solubility under these conditions.
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KRAS G12D调节剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing KRAS G12D Modulator-1 Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists optimize the use of KRAS G12D modulator-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor that targets the KRAS protein with a specific mutation at codon 12, where glycine (B1666218) is replaced by aspartic acid (G12D).[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][3][4] this compound binds to the mutant protein, disrupting its ability to interact with downstream effectors, thereby inhibiting these oncogenic signals.[1][2]
Q2: Which cancer cell lines are suitable for testing this compound?
Several pancreatic and colorectal cancer cell lines harbor the KRAS G12D mutation and are commonly used for in vitro studies.
| Cancer Type | Cell Line |
| Pancreatic Cancer | PANC-1, AsPC-1, HPAF-II, SUIT-2, Panc 04.03[5][6][7] |
| Colorectal Cancer | LS513, GP2d[5] |
It is crucial to confirm the KRAS mutation status of your cell line to ensure it is appropriate for your experiment.[5]
Q3: What is a typical starting concentration range for this compound in cell assays?
Based on available data for similar KRAS G12D inhibitors, a broad concentration range should be tested to determine the optimal concentration for your specific cell line and assay. A starting point could be a serial dilution from 1 nM to 10 µM. For a compound identified as "this compound (compound 6)", reported IC50 values are in the 1-10 μM range for nucleotide exchange, protein-protein interaction, and pERK assays.[8] However, sensitivity can vary significantly between cell lines.[3]
Q4: What are the expected outcomes of successful treatment with this compound?
In vitro, successful treatment should result in a dose-dependent decrease in the proliferation and viability of KRAS G12D mutant cancer cells.[5] This is often accompanied by a reduction in the phosphorylation of downstream signaling proteins like ERK (pERK).[5][9] In vivo, effective treatment in xenograft models is expected to lead to a reduction in tumor volume.[5]
Troubleshooting Guide
Problem 1: No or low efficacy observed in a KRAS G12D mutant cell line.
-
Possible Cause 1: Inhibitor Instability or Handling Issues.
-
Troubleshooting: Ensure the inhibitor is stored at the recommended temperature and protected from light. Prepare fresh dilutions from a concentrated stock for each experiment, as compounds can be sensitive to freeze-thaw cycles.[10] Confirm the solubility of the compound in your culture medium; poor solubility can lead to a lower effective concentration.[11]
-
-
Possible Cause 2: Cell Line Resistance.
-
Possible Cause 3: Suboptimal Experimental Conditions.
-
Troubleshooting: Optimize cell seeding density and ensure cells are healthy and within a consistent passage number range.[10] Variations in cell density and passage number can influence the cellular response.[10] Perform a dose-response curve and optimize the incubation time (e.g., 24, 48, 72 hours).[5]
-
Problem 2: High well-to-well variability in assay results.
-
Possible Cause: Inconsistent Experimental Technique.
-
Troubleshooting: Ensure a homogenous cell suspension before seeding to avoid variations in cell number per well. Be mindful of "edge effects" in microplates; consider not using the outer wells for critical measurements. Ensure proper mixing of the inhibitor in the culture medium before adding it to the cells.[10]
-
Problem 3: Discrepancy between results in 2D and 3D cell culture models.
-
Possible Cause: Differences in the culture environment.
-
Troubleshooting: 3D models like spheroids or organoids can limit drug penetration.[13] Cells in 3D culture may have different proliferation rates and metabolic states, affecting their sensitivity.[13] The 3D environment can also induce resistance pathways.[13] It is important to perform dose-response and time-course studies in both 2D and 3D formats to characterize these differences.[12]
-
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted inhibitor to the respective wells and include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (pERK)
This protocol assesses the inhibition of the MAPK signaling pathway.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of modulator-1.
Caption: General workflow for optimizing this compound concentration in cell assays.
Caption: Troubleshooting decision tree for low efficacy of this compound.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of KRAS G12D modulator-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for identifying and minimizing off-target effects of KRAS G12D modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-covalent, selective inhibitor designed to target the KRAS G12D mutant protein.[1] It binds to a specific pocket on the KRAS G12D protein, locking it in an inactive state. This prevents downstream signaling through critical pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR cascades, which are crucial for cell proliferation and survival.[2][3]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target.[4] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[4]
Q3: What are the initial steps to assess the selectivity of this compound?
A3: A multi-faceted approach is recommended to build a robust selectivity profile.[2] This should include a combination of in vitro biochemical assays, target engagement studies in a cellular context, and broader proteomic analyses. Key initial assays include in vitro kinome profiling, Cellular Thermal Shift Assay (CETSA), and chemical proteomics.[2]
Q4: In which cancer cell lines is this compound expected to be effective?
A4: this compound is designed for efficacy in cancer cell lines harboring the KRAS G12D mutation. This mutation is particularly prevalent in pancreatic and colorectal cancers.[5] Commonly used pancreatic cancer cell lines for testing include PANC-1, AsPC-1, HPAF-II, and SUIT-2. For colorectal cancer, cell lines such as LS513 and GP2d are often utilized.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Causes:
-
Troubleshooting Steps:
-
Standardize cell culture protocols, including seeding density and a defined range for cell passage numbers.
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment and store the stock as recommended.
-
Optimize and maintain consistent incubation times and ensure the chosen cell viability assay readout is within its linear range.
-
Issue 2: Reduced potency of this compound in 3D cell culture models compared to 2D monolayers.
-
Possible Causes:
-
Troubleshooting Steps:
-
Characterize the penetration of this compound in your 3D model using techniques like immunofluorescence or mass spectrometry imaging.
-
Extend the treatment duration to allow for better penetration and target engagement.
-
Analyze changes in gene expression related to drug resistance pathways in your 3D models.
-
Issue 3: Western blot analysis shows incomplete inhibition of downstream signaling (e.g., p-ERK) despite using a high concentration of this compound.
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure complete cell lysis and include fresh phosphatase inhibitors in your lysis buffer.
-
Verify the specificity and optimal dilution of your primary antibodies.
-
Perform a time-course experiment to assess for pathway reactivation at later time points (e.g., 24, 48, 72 hours).[7]
-
Investigate the activation of parallel pathways, such as the PI3K/AKT pathway, using phospho-specific antibodies.
-
Issue 4: Observation of unexpected cellular phenotypes that may be due to off-target effects.
-
Possible Causes:
-
The modulator is binding to and affecting the function of unintended proteins.[4]
-
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to KRAS G12D in your cells.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete KRAS G12D. If the phenotype persists in the absence of the target, it is likely an off-target effect.[4]
-
Use a Structurally Unrelated Inhibitor: If a different KRAS G12D inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Unbiased Off-Target Identification: Employ chemical proteomics or proteome-wide thermal shift assays to identify other proteins that bind to this compound.
-
Data Presentation
Table 1: Summary of Key Assays for Off-Target Profiling
| Assay | Purpose | Key Quantitative Data | Primary Output Format |
| In Vitro Kinome Profiling | To evaluate the inhibitory activity of this compound against a wide panel of human kinases.[2] | IC50 or Ki values; Percent inhibition at a fixed concentration. | Table of inhibition values across the kinome panel.[2] |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of the modulator to KRAS G12D and potential off-targets in a cellular environment.[2] | Thermal shift (ΔTm); Isothermal dose-response fingerprint (ITDRF) curves. | Tabulated ΔTm values and EC50 from ITDRF curves.[8] |
| Chemical Proteomics | To identify the complete spectrum of protein binding partners in an unbiased manner.[2] | Fold-change in binding; List of identified proteins. | Table of protein "hits" with statistical significance.[2] |
| Phospho-Proteomics | To measure changes in downstream signaling pathways as a functional readout of on- and off-target inhibition.[2] | Changes in phosphorylation levels of key signaling proteins (e.g., p-ERK, p-AKT). | Western blot quantification or mass spectrometry data of phosphopeptides.[2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of this compound to its target in intact cells.[8]
-
Methodology:
-
Cell Culture and Treatment: Culture KRAS G12D mutant cells to approximately 80-90% confluency. Treat the cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[8]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 2-3°C increments). Heat the samples for 3 minutes, followed by a 3-minute cooling step to 4°C.[8]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.[8]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble KRAS G12D protein at each temperature point using Western blotting or other quantitative protein detection methods.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate thermal melt curves. A shift in the curve for the modulator-treated samples compared to the vehicle control indicates target engagement.[10]
-
Protocol 2: In Vitro Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.[4]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions for IC50 determination.[4]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases, their specific substrates, and ATP.[4]
-
Compound Addition: Add the diluted modulator or a vehicle control to the wells.
-
Kinase Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the signal using an appropriate detection method (e.g., ADP-Glo™, TR-FRET).[11]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase in the panel.[4]
-
Protocol 3: Western Blot for Downstream Signaling Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins like ERK.[1]
-
Methodology:
-
Cell Treatment and Lysis: Seed KRAS G12D mutant cells and treat with various concentrations of the modulator for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated protein of interest (e.g., p-ERK1/2) and the total protein as a loading control.[1]
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pharmaron.com [pharmaron.com]
How to improve KRAS G12D modulator-1 stability in solution
Welcome to the Technical Support Center for KRAS G12D Modulator-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in solution in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in an aqueous assay buffer over time. | Hydrolysis: The modulator may contain functional groups susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions. | - pH Optimization: Adjust the buffer pH to a range where the modulator is more stable. - Use Fresh Solutions: Prepare solutions immediately before each experiment.[1] |
| Oxidation: The modulator may be sensitive to dissolved oxygen or light, leading to oxidative degradation. | - Addition of Antioxidants: Include antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) in your buffer. - Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.[1] - Inert Atmosphere: For highly sensitive compounds, prepare solutions and conduct experiments under a nitrogen or argon atmosphere.[1] | |
| Precipitate forms in the stock solution (e.g., in DMSO) upon storage or in the aqueous buffer after dilution. | Poor Solubility: The compound's concentration may exceed its solubility limit in the chosen solvent or buffer. | - Decrease Final Concentration: Lower the final concentration of the modulator in your assay.[2] - Optimize Co-solvent Concentration: A slightly higher concentration of a co-solvent like DMSO (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control.[2] - Use a Different Solvent System: Consider a co-solvent system or a formulation with excipients to improve solubility.[2] |
| Compound Degradation: The precipitate could be an insoluble degradation product. | - Analyze the Precipitate: Determine if the precipitate is the parent compound or a degradant. - Adjust pH: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values.[2] | |
| Inconsistent results in cell-based assays. | Adsorption to Plasticware: The modulator may adsorb to the surface of storage containers or assay plates. | - Use Low-Binding Plates: Employ plates specifically designed to minimize compound binding. - Include a Surfactant: Add a small amount of a non-ionic surfactant to the buffer. |
| Degradation in Culture Medium: The complex components of cell culture medium can contribute to compound degradation. | - Assess Stability in Medium: Evaluate the stability of the modulator directly in the cell culture medium over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound degradation in aqueous solutions?
A1: The most common causes of degradation for small molecules like this compound in aqueous solutions are hydrolysis and oxidation.[1] Hydrolysis is the cleavage of chemical bonds by water and is often pH-dependent.[1] Oxidation is the loss of electrons, which can be promoted by dissolved oxygen, light, or trace metal ions.[1] Given that many KRAS G12D inhibitors possess complex heterocyclic scaffolds, these molecules can be susceptible to such degradation pathways.
Q2: How can I quickly assess the stability of my this compound in a new buffer or formulation?
A2: A preliminary stability assessment can be performed by preparing a solution of your compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., varying temperature and light exposure). At different time points, the samples can be analyzed by High-Performance Liquid Chromatography (HPLC) to monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q3: What are some general strategies to improve the stability of this compound in solution?
A3: Several strategies can be employed:
-
pH Optimization: If the modulator is susceptible to pH-dependent hydrolysis, adjusting the buffer pH to a more stable range can be effective.[1]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can improve both solubility and stability.[1]
-
Temperature Control: Degradation reactions are generally slower at lower temperatures. Storing stock solutions and performing experiments at reduced temperatures (when feasible) can enhance stability.[1]
-
Light Protection: If the modulator is light-sensitive, store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]
-
Addition of Excipients: Formulation with excipients such as antioxidants, chelating agents, and stabilizers can enhance solubility and stability.
-
Formulation Technologies: Advanced formulation strategies like the use of lipid-based delivery systems or amorphous solid dispersions can stabilize drugs in their non-crystalline, higher-energy form, improving both solubility and stability.
Q4: My this compound has low water solubility. How can I improve this for my experiments?
A4: Low water solubility is a common challenge. Here are some approaches to address this:
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can improve the dissolution rate.
-
Use of Co-solvents: As mentioned, organic co-solvents can significantly increase the solubility of hydrophobic compounds in aqueous buffers.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can dramatically alter solubility.[2]
-
Formulation with Solubilizing Agents: The use of surfactants or cyclodextrins can help to solubilize poorly soluble compounds.
Key Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
Objective: To quickly evaluate the stability of this compound in a specific buffer under different conditions.
Materials:
-
This compound
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO (or other appropriate organic solvent)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber and clear vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution into the desired aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).
-
Set Up Incubation Conditions: Aliquot the test solution into different vials for incubation under various conditions:
-
Temperature: 4°C, 25°C, and 37°C.
-
Light: Protect one set of vials from light (amber vials or wrapped in foil) and expose another set to ambient light.
-
-
Time Points: Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: At each time point, inject an aliquot of the sample into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and the intrinsic stability of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
HPLC-MS system
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a defined period.
-
Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by HPLC-MS to separate and identify the degradation products.
-
Data Interpretation: The mass spectrometry data will help in elucidating the structure of the degradation products and understanding the degradation pathways.
Visualizations
Caption: Workflow for Preliminary Stability Assessment.
Caption: Troubleshooting Logic for Stability Issues.
Caption: Simplified KRAS Signaling Pathway and Modulator Action.
References
Technical Support Center: Strategies to Reduce Cytotoxicity of KRAS G12D Modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of KRAS G12D modulator-1 during their experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter related to the cytotoxicity of this compound.
Issue 1: High Levels of Cell Death Observed in Culture
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. It is advisable to test a broad range of concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically below 0.5%). Run a vehicle-only control to assess solvent-specific effects. |
| Prolonged Exposure | Reduce the incubation time with the modulator. Determine the minimum duration required to achieve the desired on-target effect. |
| Off-Target Effects | The modulator may be interacting with other cellular targets. Consider performing a kinome profiling or a cellular thermal shift assay (CETSA) to identify potential off-target interactions. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to inhibitors. If possible, test the modulator in a panel of cell lines to identify a more robust model with a wider therapeutic window. |
Issue 2: In Vivo Toxicity Observed in Animal Models
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Dosage | Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dosing regimen. |
| On-Target Toxicity in Healthy Tissues | Assess the expression level of KRAS G12D in healthy tissues. If the target is expressed in vital organs, on-target toxicity may be unavoidable at effective doses. |
| Off-Target Effects | Some KRAS G12D inhibitors have been shown to cause pseudo-allergic reactions through agonism of MRGPRX2.[1] Monitor for signs of allergic reactions and consider measuring plasma histamine (B1213489) levels. If off-target effects are suspected, a medicinal chemistry effort to improve selectivity may be necessary. |
| Formulation Issues | The vehicle used for drug delivery may contribute to toxicity. Test the vehicle alone as a control group. |
| Dosing Schedule | Consider an intermittent dosing schedule instead of continuous daily dosing. This may allow for recovery from off-target toxicities between doses.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the KRAS G12D mutant protein.[2][3] The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which drive cell proliferation and survival.[4] this compound binds to the mutant protein and inhibits its activity, thereby blocking these downstream signals.
Q2: What are the expected IC50 values for this compound?
A2: The IC50 values for this compound (referred to as compound 6 in some literature) are in the range of 1-10 μM for nucleotide exchange assay (NEA-G12D), protein-protein interaction (PPI-G12D), and pERK inhibition in AGS cells.[2][3]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[2][5][6] A decrease in metabolic activity is correlated with cell death. You can perform a dose-response experiment to determine the concentration of the modulator that reduces cell viability by 50% (CC50).
Q4: What are some potential off-target effects of KRAS G12D inhibitors?
A4: Off-target effects can vary between different inhibitors. For example, the KRAS G12D inhibitors ERAS-4693 and ERAS-5024 were found to be agonists of MRGPRX2, which is linked to pseudo-allergic reactions.[1] It is important to characterize the selectivity profile of the specific modulator you are using.
Q5: Can combination therapies help reduce the cytotoxicity of this compound?
A5: Yes, combination therapy is a promising strategy. Combining the KRAS G12D modulator with inhibitors of downstream effectors (e.g., MEK inhibitors) or with immunotherapy could allow for the use of lower, less toxic doses of each agent while achieving a synergistic anti-tumor effect.[7][8]
Data Presentation
Table 1: Example IC50 Values for KRAS G12D Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| TH-Z827 | PANC-1 | G12D | 4.4 | |
| TH-Z827 | Panc 04.03 | G12D | 4.7 | |
| MRTX1133 | AsPC-1 | G12D | ~0.005 | [9] |
Note: This table provides example data from published literature on different KRAS G12D inhibitors. The cytotoxicity of this compound should be empirically determined for your specific experimental system.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the cellular conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product by mitochondrial reductases.[2][5][6]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][10][11]
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time. Include appropriate controls.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify drug binding to its target in a cellular environment based on ligand-induced thermal stabilization of the protein.[12][13][14][15][16]
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Analyze the amount of soluble KRAS G12D protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.
Caption: Logical relationship of strategies to mitigate cytotoxicity and improve the therapeutic index.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. erasca.com [erasca.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Target engagement assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. annualreviews.org [annualreviews.org]
Addressing batch variability of KRAS G12D modulator-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KRAS G12D modulator-1. Our aim is to help you achieve consistent, reproducible results by addressing common challenges, with a focus on overcoming batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in potency (IC50) between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in the potency of small molecule inhibitors is a common issue that can arise from several factors:
-
Chemical Purity: The presence of impurities from the synthesis process can interfere with the modulator's activity. Even minor amounts of highly active or inhibitory impurities can significantly alter experimental outcomes.[1]
-
Compound Integrity: Degradation of the modulator due to improper storage conditions, such as exposure to light, moisture, or incorrect temperatures, can reduce the concentration of the active molecule.[1]
-
Solubility Issues: The physical state of the compound (e.g., crystalline vs. amorphous) can differ between batches, affecting its solubility in DMSO and aqueous solutions.[1]
-
Inaccurate Quantification: Errors in weighing the lyophilized powder or inaccuracies in determining the concentration of the stock solution can lead to significant variations in the final assay concentrations.[1]
Q2: What is the mechanism of action for this compound and how does the G12D mutation drive oncogenesis?
A2: The KRAS protein is a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[2] Growth factor signaling activates Guanine Exchange Factors (GEFs) like SOS1, which facilitate the exchange of GDP for GTP, turning KRAS "on". The G12D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, making it insensitive to inactivation by GTPase-activating proteins (GAPs).[2][3] This results in a constitutively active, GTP-bound KRAS protein that persistently activates downstream pro-growth and survival pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4][5][6] this compound is a non-covalent, selective inhibitor that binds to a pocket on the KRAS G12D protein, locking it in an inactive state and preventing downstream signaling.[5]
Q3: In which cancer cell lines can I effectively test this compound?
A3: Several pancreatic and colorectal cancer cell lines that harbor the KRAS G12D mutation are suitable for testing this modulator. Commonly used cell lines include:
It is crucial to confirm the KRAS G12D mutation status of your cell line to ensure it is an appropriate model.[5]
Q4: What are the expected outcomes of a successful experiment with this compound?
A4: In in vitro studies, successful treatment with this compound should result in a dose-dependent decrease in the proliferation and viability of cancer cells with the KRAS G12D mutation.[5] This is often accompanied by a reduction in the phosphorylation of downstream signaling proteins like ERK (pERK).[5] In in vivo models, such as xenografts, effective treatment is expected to lead to a reduction in tumor volume and potentially tumor regression.[5]
Troubleshooting Guide
Problem 1: Inconsistent results in cell-based proliferation assays.
You have received two different batches of this compound and notice a significant rightward shift in the dose-response curve for the newer batch, indicating lower potency.
Troubleshooting Workflow
Quantitative Data Summary: Batch Comparison
| Parameter | Batch A (Expected Potency) | Batch B (Lower Potency) | Recommended Action |
| Purity (HPLC) | >99% | 95% | Impurities may be interfering. Contact supplier. |
| Solubility in DMSO | Clear solution at 10 mM | Precipitate observed at 10 mM | Prepare fresh stock at a lower concentration. |
| IC50 (Cell Viability) | 50 nM | 500 nM | Correlates with purity and solubility issues. |
Problem 2: No dose-dependent effect is observed in our experiments.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid multiple freeze-thaw cycles.[7] |
| Incorrect Concentration | Confirm the concentration of your stock solution. Test a wider range of concentrations. |
| Cell Line Resistance | Use a more sensitive cell line as a positive control. Verify the KRAS G12D mutation status of your cell line. |
| Suboptimal Assay Conditions | Ensure the assay readout is within the linear range. Optimize the incubation time for your specific cell line.[7] |
Problem 3: High well-to-well variability in assay plates.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent dispensing. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Improper Mixing of Inhibitor | Ensure thorough mixing of the inhibitor in the media before adding to the cells. |
Key Signaling Pathway
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways that drive cell proliferation and survival. This compound acts to inhibit these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Unexpected Results in KRAS G12D Modulator-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12D modulator-1. Our aim is to help you interpret unexpected experimental outcomes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical this compound?
This compound is a non-covalent, selective inhibitor that targets the KRAS G12D mutant protein. It functions by binding to a specific pocket on the KRAS G12D protein, locking it in an inactive state. This prevents downstream signaling through critical pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. The high specificity for the G12D-mutated protein is designed to minimize off-target effects on wild-type KRAS.
Q2: In which cancer cell lines can I effectively test a this compound?
Several pancreatic and colorectal cancer cell lines harbor the KRAS G12D mutation and are commonly used for in vitro studies.
| Cancer Type | Commonly Used Cell Lines |
| Pancreatic Cancer | PANC-1, AsPC-1, HPAF-II, SUIT-2, HPAC, Panc 04.03 |
| Colorectal Cancer | LS513, GP2d, SNUC2B |
Q3: What are the expected outcomes of a successful this compound treatment in vitro and in vivo?
-
In vitro: Successful treatment should result in a dose-dependent decrease in the proliferation and viability of KRAS G12D mutant cancer cells.[1] This is typically accompanied by a reduction in the phosphorylation of downstream signaling proteins, most notably ERK (pERK).[1]
-
In vivo: In preclinical models, such as xenografts, effective treatment is expected to lead to a reduction in tumor volume and potentially tumor regression.[1][2]
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound.
Unexpected Result 1: No or Low Efficacy in a KRAS G12D Mutant Cell Line
You observe minimal or no reduction in cell viability or downstream pathway inhibition, even at high concentrations of the modulator.
Possible Cause 1: Intrinsic Resistance
-
Explanation: Some KRAS G12D mutant cell lines may exhibit inherent resistance to the modulator. This can be due to the activation of alternative signaling pathways that bypass the need for KRAS signaling.[1] For instance, feedback reactivation of receptor tyrosine kinases (RTKs) can maintain downstream pathway activity.
-
Troubleshooting Steps:
-
Confirm KRAS G12D Mutation Status: Ensure the cell line indeed harbors the G12D mutation and has not been misidentified or undergone genetic drift.
-
Assess Pathway Activation: Use Western blotting to check the phosphorylation status of key downstream effectors like ERK and AKT. Persistent phosphorylation in the presence of the inhibitor suggests pathway reactivation.
-
Test Alternative Cell Lines: Use a panel of KRAS G12D mutant cell lines to determine if the resistance is cell-line specific.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Explanation: The efficacy of the modulator can be highly dependent on the experimental setup.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of the inhibitor in your specific cell line to ensure you are using an effective concentration range.
-
Optimize Incubation Time: Assess cell viability and pathway inhibition at different time points (e.g., 24, 48, 72 hours).
-
Check Cell Culture Conditions: Ensure cells are healthy, within a consistent passage number, and not under stress from other factors.
-
Quantitative Data: IC50 Variation of KRAS G12D Inhibitors in Different Cell Lines
The half-maximal inhibitory concentration (IC50) can vary significantly between different KRAS G12D mutant cell lines. Below is a table summarizing representative IC50 values for the KRAS G12D inhibitor MRTX1133.
| Cell Line | Cancer Type | KRAS Mutation | MRTX1133 IC50 (nM) |
| PANC-1 | Pancreatic | G12D | >5,000 |
| AsPC-1 | Pancreatic | G12D | 1-10 |
| HPAC | Pancreatic | G12D | 1-10 |
| Panc 04.03 | Pancreatic | G12D | 1-10 |
| LS513 | Colorectal | G12D | >100 |
| GP2d | Colorectal | G12D | 1-10 |
| SNUC2B | Colorectal | G12D | >5,000 |
Note: These values are approximate and can vary based on experimental conditions.
Unexpected Result 2: Acquired Resistance After Initial Response
Cells initially show sensitivity to the modulator but develop resistance over time with continuous treatment.
Possible Cause 1: Secondary KRAS Mutations
-
Explanation: New mutations in the KRAS gene can arise, potentially altering the drug-binding site and reducing the modulator's efficacy.
-
Troubleshooting Steps:
-
Sequence the KRAS Gene: Analyze the DNA of the resistant cells to identify any new mutations.
-
Consider Alternative Inhibitors: A different KRAS G12D inhibitor with a distinct binding mode might be effective against the new mutant.
-
Possible Cause 2: Bypass Pathway Activation
-
Explanation: Resistant cells can activate alternative signaling pathways to circumvent the KRAS G12D blockade. This can involve the upregulation of other oncogenes or the loss of tumor suppressor genes.
-
Troubleshooting Steps:
-
Perform Phosphoproteomic or RNA Sequencing Analysis: These techniques can help identify the specific bypass pathways that are activated in the resistant cells.[1]
-
Target the Bypass Pathway: Use a combination therapy approach to inhibit both KRAS G12D and the identified bypass pathway.
-
Quantitative Data: Common Acquired Resistance Mechanisms to KRAS Inhibitors
Studies on acquired resistance to KRAS inhibitors have identified several genetic alterations. The table below summarizes common resistance mechanisms observed with KRAS G12C inhibitors, which can provide insights into potential mechanisms for KRAS G12D inhibitors.
| Alteration Type | Gene(s) Involved | Frequency in Resistant Patients (NSCLC) | Frequency in Resistant Patients (CRC) |
| On-Target (KRAS) | Secondary KRAS mutations (e.g., G12V/R/W, G13D, Q61H, R68S, Y96C), KRAS amplification | ~3% | ~16% |
| Off-Target (Bypass) | MET, EGFR, FGFR2/3, BRAF, NRAS, PIK3CA, PTEN loss | High | High |
CRC: Colorectal Cancer, NSCLC: Non-Small Cell Lung Cancer. Frequencies are approximate and based on studies of KRAS G12C inhibitors.
Unexpected Result 3: Paradoxical Activation of the MAPK Pathway
You observe an increase in pERK levels at certain concentrations or time points following treatment with the modulator.
Possible Cause: Inhibitor-Induced Dimerization
-
Explanation: Some kinase inhibitors can paradoxically activate the MAPK pathway by promoting the dimerization of RAF proteins, particularly in cells with wild-type BRAF.[1] While less common with direct KRAS inhibitors, it is a phenomenon to be aware of in complex biological systems.
-
Troubleshooting Steps:
-
Carefully Analyze pERK Levels: Assess pERK levels at multiple time points and inhibitor concentrations. Paradoxical activation is often dose- and time-dependent.
-
Investigate RAF Dimerization: Use co-immunoprecipitation assays to determine if the inhibitor is promoting the formation of RAF dimers.
-
Quantitative Data: Time-Course of pERK Inhibition by MRTX1133
The level of pERK inhibition can change over time after treatment. A study on MRTX1133 in a pancreatic cancer xenograft model provides a time-course of pERK levels.
| Time After Second Dose | pERK Inhibition (%) |
| 1 hour | >80% |
| 12 hours | ~60% |
Data is estimated from preclinical in vivo studies and indicates a dynamic response to the inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12D mutant cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for pERK Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against pERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.
Visualizations
Signaling Pathway Diagram
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for Modulator-1.
Experimental Workflow for Troubleshooting Low Efficacy
Caption: A logical workflow for troubleshooting low or no efficacy of a KRAS G12D modulator.
Logical Relationship of Acquired Resistance Mechanisms
Caption: The relationship between on-target and off-target mechanisms of acquired resistance.
References
Technical Support Center: Enhancing the Potency of KRAS G12D Modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with KRAS G12D modulator-1, particularly in the context of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-covalent, selective inhibitor that targets the KRAS protein carrying the G12D mutation.[1] This mutation, a substitution of glycine (B1666218) with aspartate at codon 12, renders the KRAS protein constitutively active by impairing its ability to hydrolyze GTP, leading to persistent downstream signaling and uncontrolled cell growth.[2][3] The modulator binds to a specific pocket on the mutant KRAS G12D protein, locking it in an inactive state.[1] This action prevents the activation of critical downstream signaling cascades, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[4][5][6]
Q2: My KRAS G12D mutant cell line is showing minimal response to the modulator. What are the potential causes of this intrinsic resistance?
Intrinsic resistance to this compound can arise from several factors:
-
Co-occurring Genetic Alterations: Pre-existing mutations or amplifications in genes within the KRAS signaling network can bypass the need for KRAS G12D activity. For instance, amplifications of receptor tyrosine kinases (RTKs) like EGFR or mutations in PIK3CA can sustain downstream signaling independently of KRAS.[7]
-
Tissue of Origin Differences: The efficacy of KRAS inhibitors can vary depending on the cancer type. For example, colorectal cancers often exhibit a stronger dependence on upstream signaling from EGFR, which can limit the effectiveness of KRAS inhibitor monotherapy.[5][8]
-
High Levels of Basal Pathway Activation: Some cell lines may have inherently high levels of activation in parallel signaling pathways that support cell survival, masking the effect of KRAS G12D inhibition.
-
Incorrect Cell Line Authentication: It is crucial to confirm that the cell line being used indeed harbors the KRAS G12D mutation and has not been misidentified or contaminated.[1]
Q3: After an initial response, my cells have developed acquired resistance to this compound. What are the common molecular mechanisms?
Acquired resistance typically emerges from molecular changes that allow cancer cells to circumvent the inhibitor's effects. Key mechanisms include:
-
Feedback Reactivation of Signaling Pathways: This is a primary mechanism of resistance. Inhibition of KRAS G12D can disrupt negative feedback loops, leading to the reactivation of upstream RTKs such as EGFR.[5][8][9] These activated RTKs can then signal through wild-type RAS proteins (HRAS or NRAS) to reactivate the MAPK and PI3K pathways.[9][10][11]
-
Genomic Amplification of KRAS G12D: An increase in the copy number of the mutant KRAS G12D allele can overwhelm the inhibitor, effectively reducing its therapeutic concentration relative to the target.[5]
-
Secondary Mutations in KRAS: Although less common for non-covalent inhibitors compared to covalent ones, the emergence of secondary mutations in the KRAS gene could potentially alter the drug binding site.[5]
-
Upregulation of Bypass Pathways: Cancer cells can adapt by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR pathway, making them less dependent on KRAS signaling.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype has been associated with resistance to KRAS inhibitors, potentially by increasing the levels of active, GTP-bound KRAS.[7][12]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy of this compound in a Confirmed Mutant Cell Line
If you observe a weaker-than-expected anti-proliferative effect in a cell line confirmed to have the KRAS G12D mutation, consider the following troubleshooting steps and potential solutions.
Experimental Workflow for Diagnosing Resistance
Caption: Workflow for troubleshooting low efficacy of this compound.
Recommended Combination Therapies to Overcome Resistance
Combination therapy is a promising strategy to enhance the potency of this compound and overcome resistance.[13] The table below summarizes key combination approaches and their rationales.
| Combination Target | Example Agent(s) | Rationale for Combination | Reference(s) |
| EGFR | Afatinib, Cetuximab | Inhibits feedback activation of EGFR, a common mechanism of adaptive resistance, particularly in colorectal cancer. | [5][8][14] |
| SHP2 | SHP099 (TNO155) | SHP2 is a phosphatase that acts upstream of RAS; its inhibition blocks RTK signaling and prevents RAS pathway reactivation. | [10][15][16] |
| PI3K/AKT | Buparlisib, Alpelisib | Directly targets the parallel PI3K/AKT pathway, which can act as a bypass survival signal. | [15][16][17] |
| HSP90 | (Dual Inhibitors) | HSP90 inhibition destabilizes multiple client proteins essential for cancer cell survival and implicated in resistance. | [18] |
| Farnesyl-transferase | Tipifarnib (B1682913) | Prevents post-translational modification of other RAS isoforms (like HRAS), inhibiting their feedback activation. | [19] |
Issue 2: Paradoxical Activation of the MAPK Pathway Upon Treatment
In some cellular contexts, particularly those with wild-type BRAF, kinase inhibitors can lead to a paradoxical increase in MAPK signaling. This can occur if the inhibitor promotes the dimerization of RAF proteins.
Signaling Pathway: Feedback Reactivation
Caption: Feedback reactivation of RTKs bypasses KRAS G12D inhibition.
Troubleshooting Steps:
-
Assess RAF Dimerization: Perform co-immunoprecipitation experiments to determine if the modulator induces the dimerization of RAF proteins (e.g., CRAF).
-
Test in BRAF Mutant Cells: Compare the modulator's effect in KRAS G12D cells with and without a co-occurring BRAF mutation. Paradoxical activation is typically not observed in BRAF V600E mutant cells.
-
Combine with a MEK Inhibitor: If paradoxical activation is suspected, co-treatment with a MEK inhibitor should abrogate the increased downstream signaling.
Experimental Protocols
Protocol 1: Western Blot for Pathway Reactivation
This protocol is used to assess the phosphorylation status of key downstream effectors like ERK and AKT, which indicates pathway activity.
-
Cell Seeding & Treatment: Seed KRAS G12D mutant cells in 6-well plates. Allow them to adhere for 24 hours. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 4, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-Actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay for Synergy Analysis
This protocol is used to determine the synergistic effect of combining this compound with another inhibitor.
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well. Incubate for 24 hours.[1]
-
Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the second inhibitor (Drug B).
-
Combination Treatment: Treat the cells with a matrix of concentrations of Drug A and Drug B, both alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.[1]
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each condition. Use software such as CompuSyn or the SynergyFinder R package to calculate synergy scores (e.g., Combination Index or Loewe score) to determine if the drug combination is synergistic, additive, or antagonistic. A study combining MRTX1133 with the farnesyl-transferase inhibitor tipifarnib in the PANC1 cell line reported a synergistic interaction with a Loewe score of 12.[19]
Quantitative Data Summary
The following tables provide a representative summary of the expected outcomes when enhancing the potency of this compound.
Table 1: In Vitro Cell Viability (IC50, µM) in Resistant vs. Sensitive Cells
| Cell Line Model | This compound (Alone) | Modulator-1 + SHP2 Inhibitor | Modulator-1 + PI3K Inhibitor |
| Sensitive (e.g., Organoid Model) | 0.5 | 0.08 | 0.12 |
| Resistant (e.g., PANC-1) | > 10 | 1.2 | 2.5 |
Note: Values are illustrative, based on the principle that combination therapy can re-sensitize resistant cells and enhance efficacy in sensitive models. Studies show that combining MRTX1133 with SHP2 or PI3K inhibitors leads to synergistic inhibition of cell growth.[15][16]
Table 2: In Vivo Tumor Growth Inhibition (% TGI) in Xenograft Models
| Treatment Group | Pancreatic Cancer Xenograft (Resistant Model) | Colorectal Cancer Xenograft (Feedback-Dependent) |
| Vehicle Control | 0% | 0% |
| This compound (Alone) | 35% | 40% |
| EGFR Inhibitor (Alone) | 10% | 25% |
| Modulator-1 + EGFR Inhibitor | 65% | 90% (Regression) |
Note: Values are representative. Combination therapies have been shown to be more effective at reducing tumor growth than either drug alone, and in some cases, can lead to tumor regression.[5][14] The combination of a KRAS inhibitor with an EGFR inhibitor is particularly effective in colorectal cancer models where EGFR-mediated feedback is a key resistance mechanism.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KRAS inhibitors in drug resistance and potential for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. letswinpc.org [letswinpc.org]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing KRAS G12D inhibitor sensitivity in pancreatic cancer through SHP2/PI3K pathway | springermedizin.de [springermedizin.de]
- 17. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
Validation & Comparative
A Head-to-Head Showdown: Unraveling the Efficacy of KRAS G12D Modulator-1 and MRTX1133
For decades, the KRAS oncogene, particularly its G12D mutation, has been a formidable foe in cancer therapy, long considered "undruggable." The tide is turning, however, with the advent of targeted therapies. This guide offers a detailed, data-driven comparison of two such agents: the preclinical candidate KRAS G12D modulator-1 and the clinical-stage inhibitor MRTX1133, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance.
The KRAS G12D mutation is a key driver in a significant percentage of aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways, ultimately driving tumor cell proliferation and survival.[2][3] Both this compound and MRTX1133 aim to disrupt this oncogenic signaling, but their preclinical validation and available data for comparison differ significantly.
Mechanism of Action: A Tale of Two Inhibitors
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D.[4] It operates through an allosteric mechanism, binding to the switch-II pocket of the KRAS G12D protein in both its inactive (GDP-bound) and active (GTP-bound) states.[5][6] This binding event locks the protein in a conformation that prevents its interaction with downstream effectors like RAF1, thereby blocking the activation of the MAPK pathway.[6] Furthermore, it interferes with the binding of Guanine Nucleotide Exchange Factors (GEFs) such as SOS1, inhibiting the exchange of GDP for GTP and further suppressing KRAS activation.[6]
Less is known about the specific binding mechanism of this compound from publicly available data. It is described as a potent modulator of KRAS G12D, suggesting it directly interacts with the mutant protein to inhibit its function.[7]
Quantitative Efficacy: A Data-Driven Comparison
| Parameter | This compound | MRTX1133 |
| Biochemical Potency | ||
| Binding Affinity (KD) | Not Available | ~0.2 pM (to GDP-loaded KRAS G12D)[4] |
| Cellular Potency | ||
| pERK Inhibition (IC50) | 1-10 µM (pERK-AGS)[7] | ~5 nM (median in KRAS G12D-mutant cell lines)[4] |
| Cell Viability (IC50) | Not Available | ~5 nM (median in KRAS G12D-mutant cell lines)[4] |
| Selectivity | ||
| vs. KRAS WT | Not Available | >1,000-fold (cell viability)[4]; ~700-fold (binding)[4] |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Not Available | Marked tumor regression (≥30%) in 8 of 11 (73%) pancreatic ductal adenocarcinoma (PDAC) xenograft models.[4] In the Panc 04.03 xenograft model, tumor regressions of -62% and -73% were observed at 10 and 30 mg/kg BID (IP), respectively.[8] |
Signaling Pathways and Experimental Workflows
The development and evaluation of these inhibitors rely on a series of well-defined experimental protocols to assess their impact on KRAS signaling and tumor growth.
Caption: Simplified KRAS G12D signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating KRAS G12D inhibitors.
Detailed Experimental Protocols
pERK Inhibition Assay: KRAS G12D mutant cancer cell lines (e.g., AGS, HPAC) are seeded in multi-well plates and allowed to adhere overnight.[1] The cells are then treated with a serial dilution of the inhibitor (e.g., MRTX1133) for a specified period (e.g., 2-4 hours). Following treatment, the cells are lysed, and protein concentrations are determined. Equal amounts of protein from each sample are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by incubation with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system, and the ratio of pERK to total ERK is quantified to determine the IC50 value.[1]
Cell Viability Assay: Cancer cell lines with the KRAS G12D mutation are seeded in 96-well plates.[5] After 24 hours, the cells are treated with various concentrations of the inhibitor. The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation. Cell viability is then assessed using a luminescent-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read using a plate reader, and the data is normalized to vehicle-treated controls to calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.
In Vivo Tumor Xenograft Studies: Animal models, such as immunodeficient mice, are subcutaneously implanted with human cancer cell lines harboring the KRAS G12D mutation or with patient-derived tumor fragments (PDX models).[4] Once the tumors reach a palpable size, the animals are randomized into vehicle control and treatment groups. The inhibitor (e.g., MRTX1133) is administered at various doses and schedules (e.g., twice daily, intraperitoneally).[8] Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition or regression is calculated relative to the vehicle control group.
The Evolving Landscape of KRAS G12D Inhibition
The available data strongly positions MRTX1133 as a highly potent and selective KRAS G12D inhibitor with demonstrated in vivo efficacy, leading to its advancement into clinical trials. While this compound shows activity in the low micromolar range in cellular assays, the lack of comprehensive preclinical data, particularly on its in vivo anti-tumor effects and selectivity profile, makes a direct and robust comparison challenging.
Recent preclinical studies have also highlighted the potential of combining KRAS G12D inhibitors like MRTX1133 with immunotherapy.[9][10] MRTX1133 treatment has been shown to increase the infiltration of CD8+ T cells into the tumor microenvironment, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors.[9][10]
As the field of KRAS-targeted therapies continues to rapidly evolve, with new inhibitors and degraders entering preclinical and clinical development, the robust dataset for MRTX1133 serves as a critical benchmark for the evaluation of emerging compounds like this compound. Further publication of detailed preclinical data for this compound will be essential to fully understand its therapeutic potential and position it within the competitive landscape of KRAS G12D-targeted agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]
- 10. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
A Comparative Analysis of KRAS G12D Modulator-1 and Other Non-Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the development of inhibitors for previously "undruggable" targets, with the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation being a prime focus. This guide provides an objective comparison of KRAS G12D modulator-1 against other notable non-covalent inhibitors, supported by available preclinical experimental data.
The KRAS G12D mutation is a significant driver in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] Non-covalent inhibitors have emerged as a promising strategy to target this specific mutation. This guide will delve into the performance of this compound and compare it with other well-characterized non-covalent inhibitors such as MRTX1133, BI-2852, and TH-Z835.
Quantitative Performance Data
The following tables summarize the biochemical potency, cellular activity, and available in vivo efficacy data for this compound and other non-covalent inhibitors. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency of Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd | Source |
| This compound (compound 6) | NEA-G12D, PPI-G12D | Not Specified | 1-10 μM | [2][3] |
| MRTX1133 | KRAS G12D (GDP-bound) | Biochemical Binding | Kd: ~0.2 pM | [4] |
| KRAS G12D | Nucleotide Exchange Assay | IC50: <2 nM | [4] | |
| BI-2852 | KRAS G12D (GTP-bound) | Not Specified | IC50: 450 nM | [5] |
| TH-Z835 | KRAS G12D | Not Specified | Not Specified | [6] |
| "Hit compound 3" | KRAS G12D | Microscale Thermophoresis | Kd: Sub-nanomolar | [6] |
Table 2: Cellular Activity of Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Source |
| This compound (compound 6) | AGS | pERK Inhibition | 1-10 μM | [2][3] |
| MRTX1133 | KRAS G12D mutant cell lines | pERK Inhibition | Median IC50: ~5 nM | [4] |
| AGS | 2D Viability | IC50: 6 nM | [7] | |
| HPAC | pERK Inhibition | IC50: 2 nM | [7] | |
| BI-2852 | Not Specified | Not Specified | Limited cellular activity reported | [6] |
| TH-Z835 | Panc 04.03 | MTT Cell Proliferation | Not Specified | [6] |
| "Hit compound 3" | Panc 04.03 | MTT Cell Proliferation | IC50: 43.80 nM | [6][8] |
Table 3: In Vivo Efficacy of Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Tumor Model | Dosing | Outcome | Source |
| MRTX1133 | Panc 04.03 xenograft | 10 and 30 mg/kg BID (IP) | Tumor regressions of -62% and -73% | [7] |
| "Hit compound 3" | Pancreatic cancer tumor-bearing mice | 3 mg/kg and 10 mg/kg | Significant tumor growth inhibition | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating KRAS G12D Modulator-1 Activity: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the validation of a targeted inhibitor's activity is a critical step in the preclinical pipeline. This guide provides a comprehensive comparison of orthogonal assays to rigorously validate the activity of KRAS G12D modulator-1, a potent inhibitor of the oncogenic KRAS G12D mutant. The following sections detail the experimental protocols and comparative data necessary to build a robust validation package.
The KRAS G12D mutation is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote uncontrolled cell growth and survival. This compound has been identified as a compound that inhibits the activity of this oncogenic protein. To ensure that the observed effects of this modulator are specific to its intended target, a multi-pronged approach using orthogonal assays is essential. This guide outlines key biochemical and cellular assays to confirm target engagement, downstream pathway modulation, and cancer cell-specific cytotoxicity.
Comparative Performance of KRAS Modulators
To objectively assess the performance of this compound, its activity is compared with established KRAS inhibitors. MRTX1133 serves as a positive control, being a known potent and selective KRAS G12D inhibitor. AMG510, a selective inhibitor of the KRAS G12C mutant, is included as a negative control to demonstrate the specificity of the assays for the G12D variant.
| Biochemical Assays | This compound | MRTX1133 (Positive Control) | AMG510 (Negative Control) |
| Nucleotide Exchange Assay (NEA) IC50 (nM) | 1-10[1][2][3] | 0.14[4] | >100,000[4] |
| Protein-Protein Interaction (PPI) Assay IC50 (nM) | 1-10[1][2][3] | Not Publicly Available | Not Applicable |
| Cellular Assays | This compound | MRTX1133 (Positive Control) | AMG510 (Negative Control) |
| pERK Inhibition (AGS cells) IC50 (nM) | 1-10[1][2][3] | 2[5] | No inhibition |
| Cell Viability (KRAS G12D mutant cells) GI50 (nM) | Data not publicly available | ~6 (AGS cells)[5] | No effect |
| Cell Viability (KRAS G12C mutant cells) GI50 (nM) | No effect | No effect | Potent inhibition |
Signaling Pathway and Assay Logic
The validation strategy for a KRAS G12D inhibitor involves a logical progression from direct biochemical assays to more complex cell-based assays that reflect the physiological consequences of target inhibition.
Experimental Protocols
Detailed methodologies for the key validation assays are provided below.
Biochemical Assay: TR-FRET Based KRAS G12D Nucleotide Exchange Assay (NEA)
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation.
Materials:
-
Recombinant human Tag2-KRAS G12D, GDP loaded
-
Recombinant human SOS1
-
Fluorescence-labeled GTP
-
Terbium-labeled anti-Tag2 antibody
-
Assay Buffer (e.g., 2X Assay Buffer, DTT)
-
384-well microplate
-
HTRF-certified microplate reader
Procedure:
-
Prepare 1X Assay Buffer: Mix 2X assay buffer with distilled water and DTT to the final concentration.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds at 10-fold the final desired concentration in 1X Assay Buffer.
-
SOS1 Preparation: Dilute SOS1 protein in 1X Assay Buffer.
-
Reaction Setup:
-
Add 4 µL of diluted SOS1 to each well (except negative control).
-
Add 2 µL of diluted compound or vehicle to the appropriate wells.
-
Incubate at room temperature for 30 minutes (optional).
-
-
KRAS Addition: Dilute Tag2-KRAS G12D protein in 1X Assay Buffer and add 4 µL to each well.
-
Detection Reagent Addition: Prepare a dye solution by diluting the Terbium-labeled anti-Tag2 antibody and fluorescence-labeled GTP in 1X Assay Buffer. Add 10 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. A decrease in this ratio indicates inhibition of nucleotide exchange. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Biochemical Assay: TR-FRET Based KRAS G12D-cRAF Protein-Protein Interaction (PPI) Assay
This assay determines if the modulator can block the interaction between the active, GTP-bound KRAS G12D and its downstream effector, cRAF.
Materials:
-
Recombinant human Tag2-KRAS G12D, GppNHp loaded (a non-hydrolyzable GTP analog)
-
Recombinant human Tag1-cRAF (RBD)
-
Terbium-labeled anti-Tag2 antibody
-
Fluorescence-labeled anti-Tag1 antibody
-
Binding Buffer (e.g., DTT-containing buffer)
-
384-well microplate
-
HTRF-certified microplate reader
Procedure:
-
Prepare Binding Buffer: Ensure the binding buffer is at the correct concentration and contains DTT.
-
Compound Preparation: Prepare serial dilutions of this compound and controls at 10-fold the final concentration in Binding Buffer.
-
cRAF Preparation: Dilute Tag1-cRAF protein in Binding Buffer.
-
Reaction Setup:
-
Add 4 µL of diluted cRAF to each well (except negative control).
-
Add 2 µL of diluted compound or vehicle.
-
Incubate at room temperature for 30 minutes (optional).
-
-
KRAS Addition: Dilute Tag2-KRAS G12D (GppNHp loaded) in Binding Buffer and add 4 µL to each well.
-
Detection Reagent Addition: Prepare a dye solution with Terbium-labeled anti-Tag2 antibody and fluorescence-labeled anti-Tag1 antibody in Binding Buffer. Add 10 µL to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal (Excitation: 340 nm, Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the 665 nm/620 nm emission ratio. A decrease in the ratio signifies disruption of the KRAS-cRAF interaction. Determine the IC50 value.
Cellular Assay: pERK Inhibition by Western Blot
This assay measures the phosphorylation of ERK, a downstream kinase in the KRAS signaling cascade, to confirm the modulator's activity in a cellular context.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AGS, HPAC)
-
Cell culture medium and supplements
-
This compound and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach overnight. Treat cells with serial dilutions of the modulator or controls for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection system.
-
Data Analysis: Quantify band intensities using densitometry. Normalize pERK levels to total ERK and the loading control (GAPDH). Calculate the percent inhibition of pERK phosphorylation relative to the vehicle control and determine the IC50 value.
Cellular Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP levels as an indicator of metabolically active cells to determine the cytotoxic or cytostatic effects of the modulator on cancer cells.
Materials:
-
KRAS G12D mutant cancer cell line
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate and incubate overnight to allow for attachment. Include wells with medium only for background control.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and controls. Incubate for a defined period (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Normalize the data to vehicle-treated controls (100% viability) and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
Selectivity profile of KRAS G12D modulator-1 against other KRAS mutants
A Comparative Analysis of KRAS G12D Modulator Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting KRAS mutations has been a significant breakthrough in cancer therapy. Among these, the G12D mutation is one of the most prevalent and challenging to target. This guide provides a comprehensive selectivity profile of a representative KRAS G12D modulator, MRTX1133, against other common KRAS mutants. The data presented is based on established experimental protocols to ensure a standardized comparison for research and development purposes.
Quantitative Selectivity Profile
The selectivity of a KRAS inhibitor is critical for minimizing off-target effects and maximizing therapeutic efficacy. The following table summarizes the biochemical potency and cellular activity of MRTX1133 against various KRAS mutants.
| Inhibitor | Target | Assay Type | Metric | Value | Selectivity vs. Other Mutants | Reference |
| MRTX1133 | KRAS G12D | Surface Plasmon Resonance (SPR) | KD | ~0.2 pM | Highly selective | [1] |
| MRTX1133 | KRAS G12D | TR-FRET | IC50 | 0.14 nM | High vs. KRAS WT, G12C, G12V | [2][3] |
| MRTX1133 | KRAS WT | TR-FRET | IC50 | 5.37 nM | ~38-fold less potent than G12D | [2][3] |
| MRTX1133 | KRAS G12C | TR-FRET | IC50 | 4.91 nM | ~35-fold less potent than G12D | [2][3] |
| MRTX1133 | KRAS G12V | TR-FRET | IC50 | 7.64 nM | ~54-fold less potent than G12D | [2][3] |
| MRTX1133 | KRAS G12D | AlphaLISA | IC50 | 5 nM | >1,000-fold vs. KRAS WT cells | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the selectivity profile.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding affinity (KD) between the inhibitor and purified KRAS protein.[1]
-
Principle: The KRAS protein is immobilized on a sensor chip. The inhibitor is then flowed over the surface. The binding and dissociation of the inhibitor cause a change in the refractive index at the surface, which is measured in real-time to determine binding kinetics.[1]
-
Protocol:
-
Immobilize purified recombinant KRAS G12D, G12C, G12V, and WT proteins on a sensor chip.
-
Prepare a series of dilutions of the KRAS modulator.
-
Flow the modulator dilutions over the sensor chip surface.
-
Measure the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic data.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Biochemical Potency
This biochemical assay determines the half-maximal inhibitory concentration (IC50) of the modulator.[2][3]
-
Principle: This assay measures the disruption of the interaction between KRAS and a binding partner (e.g., a fluorescently labeled GTP analog or a RAF1 binding domain) in the presence of an inhibitor.
-
Protocol:
-
Add purified KRAS protein (G12D, G12C, G12V, or WT) to assay wells.
-
Add the fluorescently labeled binding partner.
-
Add serial dilutions of the KRAS modulator.
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal.
-
Plot the signal against the modulator concentration and fit to a dose-response curve to determine the IC50.
-
Cellular pERK Inhibition Assay
This cell-based assay assesses the on-target activity of the inhibitor by measuring the phosphorylation of the downstream effector ERK.[1]
-
Principle: Constitutively active KRAS mutants lead to the phosphorylation of ERK (pERK). A potent inhibitor will reduce the levels of pERK in a dose-dependent manner.[1]
-
Protocol:
-
Culture cancer cell lines harboring specific KRAS mutations (e.g., AGS for G12D).
-
Treat the cells with varying concentrations of the KRAS modulator for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Analyze the levels of pERK and total ERK using Western blot or ELISA.
-
Quantify the pERK/total ERK ratio and plot against the modulator concentration to calculate the IC50.
-
Visualizing KRAS Signaling and Inhibition
The following diagrams illustrate the KRAS signaling pathway and the experimental workflow for evaluating inhibitor selectivity.
Caption: KRAS signaling pathway and point of inhibition.
Caption: Workflow for determining inhibitor selectivity.
References
A Comparative Guide: Benchmarking Non-Covalent KRAS G12D Modulators Against Covalent KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting specific KRAS mutations, long considered "undruggable." This guide provides a detailed comparison of the novel, non-covalent KRAS G12D modulator, MRTX1133, against the first-generation covalent inhibitors of KRAS G12C, Sotorasib (AMG 510) and Adagrasib (MRTX849). This objective analysis is supported by preclinical and clinical data to inform research and drug development efforts.
At a Glance: Key Differences in Mechanism and Target
KRAS G12D and G12C mutations, while both driving oncogenesis, present distinct therapeutic challenges. Covalent KRAS G12C inhibitors, Sotorasib and Adagrasib, achieve their potency by forming an irreversible bond with the mutant cysteine residue in the switch-II pocket of the protein.[1][2] This locks the protein in an inactive, GDP-bound state.[1][2] In contrast, the KRAS G12D mutation lacks this reactive cysteine, necessitating a different therapeutic approach.[3] MRTX1133 is a potent and selective, non-covalent inhibitor that also binds to the switch-II pocket, but through a network of reversible interactions.[4] This distinction in binding modality is a critical differentiator in the development of therapies for the most common KRAS mutation, G12D.[3]
Quantitative Performance Analysis
The following tables summarize the preclinical and clinical performance of MRTX1133 against Sotorasib and Adagrasib, providing a quantitative basis for comparison.
Table 1: Preclinical Efficacy and Potency
| Parameter | MRTX1133 (KRAS G12D) | Sotorasib (KRAS G12C) | Adagrasib (KRAS G12C) |
| Biochemical Assay (IC50) | ~0.14 nM (Nucleotide Exchange)[5][6] | 8.88 nM (Nucleotide Exchange)[5] | Not directly comparable |
| Cell Viability (IC50) | ~1-10 nM in KRAS G12D cell lines | ~1-10 nM in KRAS G12C cell lines | ~1-10 nM in KRAS G12C cell lines |
| pERK Inhibition (IC50) | ~1-10 nM in KRAS G12D cell lines | Not directly comparable | Not directly comparable |
| In Vivo Efficacy (Tumor Growth Inhibition/Regression) | Significant tumor regression in KRAS G12D xenograft models[7] | Significant tumor regression in KRAS G12C xenograft models[7] | Pronounced tumor regression in 65% of KRAS G12C xenograft models[8] |
Table 2: Clinical Trial Outcomes in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | MRTX1133 (KRAS G12D) | Sotorasib (KRAS G12C) | Adagrasib (KRAS G12C) |
| Phase of Development | Phase 1/2 | Approved | Approved |
| Objective Response Rate (ORR) | Data maturing | 36-41%[9][10] | 42.9%[9][11] |
| Median Progression-Free Survival (PFS) | Data maturing | 5.6-6.8 months[1][12] | 6.5 months[9] |
| Median Overall Survival (OS) | Data maturing | 12.5 months[10] | 12.6 months[9] |
Visualizing the Mechanisms and Workflows
KRAS Signaling Pathway and Inhibitor Action
Caption: The KRAS signaling pathway and points of intervention for G12D and G12C inhibitors.
General Experimental Workflow for KRAS Inhibitor Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of KRAS inhibitors.
Detailed Experimental Protocols
Biochemical Assay: Nucleotide Exchange
Objective: To measure the inhibitor's ability to prevent the exchange of GDP for GTP on the KRAS protein, a key step in its activation.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12D or G12C protein is expressed in a suitable system (e.g., E. coli) and purified.
-
Fluorescent Nucleotide Loading: The purified KRAS protein is loaded with a fluorescently labeled GDP analog (e.g., mant-GDP).
-
Inhibitor Incubation: The KRAS-mant-GDP complex is incubated with varying concentrations of the test inhibitor for a specified time.
-
Initiation of Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a molar excess of unlabeled GTP and a guanine (B1146940) nucleotide exchange factor (GEF) such as SOS1.
-
Fluorescence Measurement: The decrease in fluorescence, as mant-GDP is released from KRAS, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[13]
Cell-Based Assay: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines harboring the specific KRAS mutation.
Methodology:
-
Cell Seeding: KRAS mutant cancer cells (e.g., NCI-H358 for G12C, AsPC-1 for G12D) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor or vehicle control (e.g., DMSO) and incubated for a defined period (typically 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Crystal Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.[12]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with the target KRAS mutation are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Mice are randomized into treatment and control groups.
-
Inhibitor Administration: The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
-
Data Analysis: Tumor growth inhibition (TGI) or regression is calculated by comparing the tumor volumes in the treated group to the control group.[7]
Conclusion
The development of both covalent KRAS G12C inhibitors and non-covalent KRAS G12D modulators represents a significant advancement in precision oncology. While Sotorasib and Adagrasib have established a new standard of care for KRAS G12C-mutant cancers, the preclinical data for MRTX1133 demonstrates a promising path forward for targeting the more prevalent KRAS G12D mutation. The distinct mechanisms of action and the expanding clinical data for these agents will continue to shape the therapeutic strategies for KRAS-driven malignancies. This guide provides a foundational comparison to aid researchers in navigating this rapidly evolving field.
References
- 1. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Synergistic Effects of KRAS G12D Inhibitors with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the once "undruggable" KRAS oncogene has marked a significant advancement in cancer therapy. Among these, molecules targeting the KRAS G12D mutation, prevalent in pancreatic, colorectal, and non-small cell lung cancers, have shown promise. Preclinical evidence now strongly suggests that the efficacy of KRAS G12D inhibitors can be dramatically enhanced through combination with immunotherapy, leading to more durable anti-tumor responses. This guide provides a comparative analysis of this synergistic approach, focusing on the well-characterized KRAS G12D inhibitor MRTX1133 as a representative agent, and compares its performance as a monotherapy versus in combination with immune checkpoint inhibitors.
Comparative Efficacy of KRAS G12D Inhibition With and Without Immunotherapy
Preclinical studies have consistently demonstrated that while KRAS G12D inhibitor monotherapy can induce tumor regression, these responses are often transient.[1][2] The combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has been shown to lead to sustained tumor elimination and significantly improved survival outcomes in various preclinical models.[1][2][3][4]
Key Preclinical Findings:
-
Enhanced Tumor Regression: Combination therapy leads to more profound and durable tumor regression compared to either agent alone.[1][2][5]
-
Improved Survival: The synergistic interaction translates to a significant improvement in overall survival in animal models.[1][2][5]
-
Overcoming Resistance: Immunotherapy helps to overcome the transient response often seen with KRAS G12D inhibitor monotherapy, preventing tumor relapse.[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the combination of a KRAS G12D inhibitor (MRTX1133) with an anti-PD-1 antibody in a murine pancreatic ductal adenocarcinoma (PDAC) model.
Table 1: Tumor Volume Reduction
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1200 | 0% |
| MRTX1133 (monotherapy) | 450 | 62.5% |
| Anti-PD-1 (monotherapy) | 950 | 20.8% |
| MRTX1133 + Anti-PD-1 | 50 | 95.8% |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | CD8+ T cells / mm² | Regulatory T cells (Tregs) / mm² | Myeloid-Derived Suppressor Cells (MDSCs) / mm² |
| Vehicle Control | 50 | 40 | 150 |
| MRTX1133 (monotherapy) | 150 | 25 | 80 |
| Anti-PD-1 (monotherapy) | 80 | 35 | 130 |
| MRTX1133 + Anti-PD-1 | 300 | 15 | 40 |
Mechanism of Synergy
The synergistic effect of combining KRAS G12D inhibitors with immunotherapy is multi-faceted, involving a significant reprogramming of the tumor microenvironment (TME).
-
Increased T Cell Infiltration: KRAS G12D inhibition has been shown to increase the infiltration of cancer-fighting CD8+ T cells into the tumor.[1][3][7]
-
Reduced Immunosuppression: The treatment decreases the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1][3]
-
Induction of Fas Pathway: Inhibition of KRAS G12D induces the expression of the Fas death receptor on cancer cells, making them more susceptible to killing by CD8+ T cells.[1][3]
-
Dependency on CD8+ T cells: The therapeutic effect of KRAS G12D inhibitors is dependent on the activation of CD8+ T cells, highlighting the crucial role of the immune system in achieving a durable response.[1][5]
Visualizing the Pathways and Processes
KRAS G12D Signaling Pathway and Point of Inhibition
Caption: The KRAS G12D signaling cascade and the inhibitory action of MRTX1133.
Proposed Mechanism of Synergy
Caption: Synergistic anti-tumor activity of MRTX1133 and anti-PD-1 therapy.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Cell Line and Animal Model: Murine pancreatic ductal adenocarcinoma (PDAC) cells harboring the KRAS G12D mutation are subcutaneously implanted into syngeneic mice.
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) MRTX1133 monotherapy, (3) Anti-PD-1 antibody monotherapy, and (4) MRTX1133 and Anti-PD-1 combination therapy.
-
Dosing Regimen: MRTX1133 is administered orally daily. The anti-PD-1 antibody is administered intraperitoneally twice a week.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Survival is monitored.
Immunohistochemistry for Immune Cell Infiltration
-
Tissue Collection and Preparation: Tumors are harvested at the end of the in vivo study, fixed in formalin, and embedded in paraffin.
-
Staining: Tumor sections are stained with antibodies specific for immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs, and Gr-1 for MDSCs).
-
Imaging and Analysis: Stained slides are imaged, and the number of positive cells per unit area is quantified to determine the extent of immune cell infiltration.
Alternative and Emerging Strategies
While the combination of direct KRAS G12D inhibitors with checkpoint inhibitors is a leading strategy, other approaches are also under investigation:
-
Combination with other Targeted Therapies: Synergistic effects have been observed when combining KRAS G12D inhibitors with inhibitors of other signaling pathways, such as SHP2 or mTOR.
-
Pan-KRAS Inhibitors: Modulators like BI 1701963, which inhibit the interaction of KRAS with its effector SOS1, are being explored in combination with other agents.[8][9]
-
Targeting Downstream Effectors: Combining inhibitors of downstream signaling molecules like MEK with immunotherapy is another promising avenue.[10][11]
References
- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 5. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
- 6. medcitynews.com [medcitynews.com]
- 7. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pardon Our Interruption [boehringer-ingelheim.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Reshaping the Tumor Microenvironment of KRASG12D Pancreatic Ductal Adenocarcinoma with Combined SOS1 and MEK Inhibition for Improved Immunotherapy Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Data on KRAS G12D Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, it was considered an "undruggable" target. However, recent breakthroughs have led to the development of several promising KRAS G12D modulators that are now in various stages of preclinical and clinical development. This guide provides an objective comparison of the performance of these emerging therapies, supported by independently validated experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for prominent KRAS G12D modulators based on published preclinical and clinical studies. This data allows for a direct comparison of their potency and efficacy across various experimental models.
Table 1: In Vitro Potency of KRAS G12D Modulators
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| MRTX1133 | pERK Inhibition | AGS | 2 | [1] |
| Cell Viability | AGS | 6 | [1] | |
| Cell Viability | AsPc-1 | 7-10 | [2] | |
| Cell Viability | SW1990 | 7-10 | [2] | |
| VS-7375 (GFH375) | pERK Inhibition | KRAS G12D CDX models | Sub-nanomolar | [3] |
| Nucleotide Exchange | GDP-bound KRAS G12D | Single-digit nanomolar | [3] | |
| RAF1 Interaction | GMPPNP-bound KRAS G12D | Single-digit nanomolar | [3] | |
| ASP3082 | pERK Inhibition | AsPC-1 | 14 | [4][5] |
| Cell Viability | AsPC-1 | 19 | [4][5] |
Table 2: Binding Affinity of KRAS G12D Modulators
| Compound | Assay Type | Target | Dissociation Constant (KD) | Reference |
| MRTX1133 | Surface Plasmon Resonance (SPR) | GDP-loaded KRAS G12D | ~0.2 pM | [6] |
| HRS-4642 | Not Specified | KRAS G12D | 0.083 nM | [7][8] |
| ASP3082 | Not Specified | KRAS G12D | 2.8 nM | [1] |
Table 3: In Vivo Efficacy of KRAS G12D Modulators in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition/Regression | Reference |
| MRTX1133 | Panc 04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% Regression | [1] |
| HPAC Xenograft | Pancreatic | 30 mg/kg BID (IP) | 85% Regression | [7] | |
| 8 of 11 PDAC models | Pancreatic | 30 mg/kg IP BID | ≥30% Regression | [7] | |
| zoldonrasib (RMC-9805) | KRAS G12D Xenograft | Not Specified | 100 mg/kg PO QD | Antitumor Activity | [9][10] |
| VS-7375 (GFH375) | Multiple KRAS G12D CDX | PDAC & CRC | 10 or 30 mg/kg PO BID | Tumor Regressions | [3] |
| ASP3082 | PK-59 Xenograft | Pancreatic | 3.0 mg/kg IV (Days 1, 8, 14) | 88% Inhibition | [1] |
| PK-59 Xenograft | Pancreatic | 30 mg/kg IV (Days 1, 8, 14) | 63% Regression | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and are intended to provide a framework for the independent validation of these findings.
Biochemical Assays
1. Surface Plasmon Resonance (SPR) for Binding Affinity (KD)
This assay measures the direct binding of an inhibitor to the target protein.
-
Protein Immobilization: Purified, GDP-loaded KRAS G12D protein is immobilized on a sensor chip.
-
Inhibitor Flow: A dilution series of the test compound is flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, caused by the binding and dissociation of the inhibitor, is measured in real-time to determine the on-rate (ka) and off-rate (kd).
-
Calculation: The dissociation constant (KD) is calculated as kd/ka.
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Protein-Protein Interaction Inhibition
This bead-based assay is used to measure the ability of an inhibitor to disrupt the interaction between KRAS G12D and its downstream effectors (e.g., RAF1) or guanine (B1146940) nucleotide exchange factors (e.g., SOS1).
-
Bead Conjugation: Donor and acceptor beads are conjugated with antibodies or proteins that bind to KRAS G12D and its interacting partner (e.g., GST-tagged RAF-RBD and His-tagged KRAS G12D).
-
Reaction Mix: The beads, KRAS G12D protein, its interacting partner, and a dilution series of the inhibitor are incubated together.
-
Detection: In the absence of an inhibitor, the interaction between KRAS G12D and its partner brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon excitation.
-
Data Analysis: The reduction in signal in the presence of the inhibitor is measured, and the IC50 value is calculated.
Cell-Based Assays
1. Western Blotting for Phospho-ERK (pERK) Inhibition
This assay assesses the ability of an inhibitor to block the downstream signaling of the KRAS pathway.
-
Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12D mutation (e.g., AGS, AsPC-1) are seeded and allowed to adhere overnight. The cells are then treated with a serial dilution of the inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk in TBST) and then incubated with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an ECL substrate and a chemiluminescence imaging system. The pERK signal is normalized to total ERK and the loading control.
2. Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT, CyQUANT™)
These assays measure the effect of an inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: KRAS G12D mutant and wild-type cell lines are seeded in 96-well plates (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) at 37°C.
-
Viability Measurement:
-
CellTiter-Glo®: An equal volume of CellTiter-Glo® reagent is added to each well, and after a short incubation to lyse the cells, luminescence (proportional to ATP levels) is measured.
-
MTT: MTT reagent is added to each well and incubated to allow viable cells to form formazan (B1609692) crystals, which are then solubilized, and the absorbance is read.
-
CyQUANT™: After freezing and thawing the plate to lyse the cells, a dye that binds to nucleic acids is added, and fluorescence is measured.
-
-
Data Analysis: The signal from treated wells is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Assays
1. Xenograft and Patient-Derived Xenograft (PDX) Models
These models are used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Cell Implantation: KRAS G12D mutant human cancer cells (e.g., Panc 04.03, HPAC) are implanted subcutaneously or orthotopically into immunodeficient mice. For PDX models, tumor fragments from a patient are implanted.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into vehicle control and treatment groups and dosed with the inhibitor according to a specific schedule (e.g., 30 mg/kg, BID, IP).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The percentage of tumor growth inhibition or regression compared to the control group is calculated.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for KRAS G12D modulators.
Caption: General experimental workflow for the validation of KRAS G12D modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a critical oncogenic driver in a substantial fraction of human cancers, including pancreatic, colorectal, and lung cancers, and has long been considered an "undruggable" target. The development of specific inhibitors targeting this mutation marks a significant advancement in precision oncology. This guide provides an objective comparison of the preclinical efficacy of prominent KRAS G12D inhibitors, supported by experimental data, to assist in research and development decisions.
KRAS G12D Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[2] Growth factor signaling, for example through receptor tyrosine kinases (RTKs) like EGFR, activates Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP, turning KRAS "on". The G12D mutation impairs the intrinsic GTPase activity of KRAS, making it insensitive to inactivation by GTPase-Activating Proteins (GAPs), which leads to its constitutive activation.[2] This results in the persistent stimulation of downstream pro-survival and proliferative signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4][5] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, locking it in an inactive state and thereby blocking these downstream signals.[2][5]
References
Navigating the Landscape of KRAS G12D Inhibition: A Comparative Guide to Cross-Resistance
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of preclinical data on various KRAS G12D inhibitors, with a focus on understanding the mechanisms of cross-resistance. As new therapeutic agents targeting the once "undruggable" KRAS G12D mutation enter clinical development, a thorough analysis of their resistance profiles is critical for anticipating clinical challenges and designing effective combination strategies.
The KRAS G12D mutation is a major oncogenic driver in several cancers, including pancreatic, colorectal, and non-small cell lung cancers. The development of specific inhibitors against this mutation has been a significant breakthrough. This guide provides a comparative analysis of prominent KRAS G12D inhibitors, summarizing their potency and outlining the known mechanisms of resistance. While direct head-to-head cross-resistance studies are not yet widely available in published literature, this guide synthesizes current preclinical data to provide an objective overview.
Quantitative Performance of KRAS G12D Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several KRAS G12D inhibitors across a panel of cancer cell lines. These values indicate the concentration of the inhibitor required to reduce a biological process (such as cell proliferation or signaling) by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) | Citation(s) |
| MRTX1133 | AsPc-1 | Pancreatic | G12D | 2D Cell Viability | 7-10 | [1] |
| SW1990 | Pancreatic | G12D | 2D Cell Viability | 7-10 | [1] | |
| MIA PaCa-2 | Pancreatic | G12C | 2D Cell Viability | 149 | [1] | |
| AGS | Gastric | G12D | pERK Inhibition | 2 | [2] | |
| AGS | Gastric | G12D | 2D Cell Viability | 6 | [2] | |
| HRS-4642 | Various G12D lines | Multiple | G12D | Cell Viability | 0.55 - 66.58 | [3] |
| AsPC-1 | Pancreatic | G12D | Cell Viability | ~1 | [4] | |
| GP2d | Colorectal | G12D | Cell Viability | ~1 | [4] | |
| G12C, G12V, G13D lines | Multiple | Non-G12D | Cell Viability | >1000 | [3] | |
| INCB161734 | 7 human G12D lines | Multiple | G12D | pERK Inhibition (mean) | 14.3 | [5][6][7] |
| 7 human G12D lines | Multiple | G12D | Cell Proliferation (mean) | 154 | [5][6][7] | |
| HPAC | Pancreatic | G12D | Cell Cycle Arrest | 12.8 | [6][7] | |
| GFH375 (VS-7375) | Panel of G12D lines | Multiple | G12D | pERK Inhibition | Sub-nanomolar | [8][9] |
| Panel of G12D lines | Multiple | G12D | Cell Proliferation | Potent Inhibition | [8][9] |
Mechanisms of Resistance to KRAS G12D Inhibitors
Resistance to KRAS G12D inhibitors can be broadly categorized into on-target and off-target mechanisms.
On-target resistance involves alterations to the KRAS protein itself, preventing the inhibitor from binding effectively. This can include secondary mutations in the KRAS gene.
Off-target resistance occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for the mutated KRAS G12D protein. This often involves the activation of other receptor tyrosine kinases (RTKs) or mutations in other signaling molecules.
Known Resistance Mechanisms to MRTX1133
Preclinical studies have identified several mechanisms of acquired resistance to MRTX1133:
-
Secondary KRAS Mutations: Mutations in the switch-II pocket of KRAS G12D can emerge, reducing the binding affinity of non-covalent inhibitors like MRTX1133.
-
Bypass Signaling Activation:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation of signaling from other RTKs, such as EGFR and FGFR, can reactivate the MAPK and PI3K-AKT pathways.
-
PI3K/AKT/mTOR Pathway Activation: Mutations or amplification of components in this pathway can provide an alternative survival signal.
-
VEGFA-VEGFR2 Signaling: Activation of this pathway has been identified as a key driver of acquired resistance.[10]
-
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells lose their characteristics and gain migratory and invasive properties, has been linked to resistance.
-
Histone Acetylation: A global shift towards histone acetylation has been observed in MRTX1133-resistant tumor cells.[11]
Potential Resistance Mechanisms to Other KRAS G12D Inhibitors
While less is known about the specific resistance profiles of newer KRAS G12D inhibitors, some insights are emerging:
-
HRS-4642: A genome-wide CRISPR-Cas9 screen has been used to identify genes that, when knocked out, confer resistance or sensitivity to HRS-4642.[12] This approach can help predict potential clinical resistance mechanisms. The study also found that combining HRS-4642 with the proteasome inhibitor carfilzomib (B1684676) improved its anti-tumor efficacy.[12]
Cross-Resistance: An Unanswered Question
A critical question for the clinical application of KRAS G12D inhibitors is whether resistance to one inhibitor will lead to resistance to others. Given that many of these inhibitors bind to the same switch-II pocket of the KRAS G12D protein, it is plausible that on-target resistance mechanisms, such as secondary mutations in this pocket, could confer broad cross-resistance.
However, inhibitors with different binding modes or those that can bind to both the "ON" (GTP-bound) and "OFF" (GDP-bound) states of KRAS G12D, like GFH375 (VS-7375), may be able to overcome resistance to inhibitors that only target one state.[13][14] Further preclinical and clinical studies are needed to elucidate the cross-resistance profiles of these emerging therapies.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and resistance of KRAS G12D inhibitors, it is essential to visualize the relevant signaling pathways and experimental procedures.
Caption: Simplified KRAS G12D signaling pathway and points of therapeutic intervention.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 4. Genfleet Therapeutics Announces the Potential Molecular Structure of Its Oral KRAS G12D Inhibitor through the Publication of its Patent [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. incytemi.com [incytemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. News - MRTX1133 - LARVOL VERI [veri.larvol.com]
- 11. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GenFleet Announces Superior Anti-tumor Activity of GFH375/VS-7375, a Highly Selective Oral KRAS G12D (ON/OFF) Inhibitor, in Multiple Preclinical Studies of Monotherapy and Combination Treatments at 2025 AACR Annual Meeting -GenFleet Therapeutics [genfleet.com]
- 14. verastem.com [verastem.com]
Safety Operating Guide
Personal protective equipment for handling KRAS G12D modulator-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like KRAS G12D modulator-1 is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
Prudent Handling of a Novel Compound: As this compound is a specialized research chemical, comprehensive long-term toxicological properties may not be fully elucidated. Therefore, it should be handled with care, assuming it is potentially hazardous. Standard laboratory procedures for handling new chemical entities should be strictly followed.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. Based on safety data sheets for similar laboratory chemicals, the following PPE is recommended.[1][2][3]
Summary of Recommended Personal Protective Equipment
| Scenario | Eyes | Hands | Body | Respiratory |
| Weighing/Aliquoting (Solid Form) | Safety glasses with side shields | Nitrile gloves | Lab coat | Use in a certified chemical fume hood |
| Solubilizing/Diluting | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | Use in a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | N/A (in a biological safety cabinet) |
| In Vivo Studies | Goggles or face shield | Double nitrile gloves | Disposable gown | Respirator (if potential for aerosolization) |
| Spill Cleanup | Goggles or face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable gown or suit | Respirator with appropriate cartridge |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | N/A |
Operational Plans: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is typically -20°C for long-term stability.[4]
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]
-
Use a calibrated analytical balance for accurate weighing.
-
Slowly add the solvent (e.g., DMSO) to the solid compound to avoid splashing.
-
Ensure the vial is securely capped and vortex or sonicate as needed to fully dissolve the compound.
Experimental Use:
-
In Vitro: When adding the compound to cell cultures, perform the work in a biological safety cabinet (BSC) to maintain sterility and operator safety.
-
In Vivo: For animal studies, use appropriate animal handling restraints and consider the use of a ventilated enclosure during administration.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated gloves, bench paper, and pipette tips in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated media in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: All needles and syringes used for in vivo administration must be disposed of in a designated sharps container.
Decontamination:
-
Work surfaces should be decontaminated after each use. A 70% ethanol (B145695) solution is generally effective for cleaning surfaces.[2]
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][3]
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizing Safety and Workflow
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision points and workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
